2-Isocyano-1,3-dimethoxybenzene
Description
BenchChem offers high-quality 2-Isocyano-1,3-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isocyano-1,3-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-isocyano-1,3-dimethoxybenzene |
InChI |
InChI=1S/C9H9NO2/c1-10-9-7(11-2)5-4-6-8(9)12-3/h4-6H,2-3H3 |
InChI Key |
IGNWDJGTCNZGGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)[N+]#[C-] |
Origin of Product |
United States |
Electronic Structure and Steric Profile of 2-Isocyano-1,3-dimethoxybenzene: A Comprehensive Technical Guide
Executive Summary
In the landscape of modern organometallic chemistry and advanced materials science, the rational design of ancillary ligands is paramount for stabilizing reactive intermediates and directing catalytic outcomes. 2-Isocyano-1,3-dimethoxybenzene , widely known as 2,6-dimethoxyphenyl isocyanide (2,6-DMPNC) , has emerged as a highly privileged ligand framework. By coupling the strong σ -donating capabilities of the isocyanide moiety with the precise steric shielding of ortho-methoxy groups, 2,6-DMPNC offers a unique combination of electronic tunability and kinetic stabilization.
This technical guide provides an in-depth analysis of the electronic and steric parameters of 2,6-DMPNC, detailing its synthesis, self-validating experimental protocols, and its critical role in stabilizing low-coordinate transition metal complexes, such as Gold(I) catalysts and supramolecular assemblies.
Electronic Structure: The Push-Pull Dynamics
Isocyanides ( R−N≡C ) are isoelectronic with carbon monoxide but are generally stronger σ -donors and weaker π -acceptors, making them excellent ligands for electron-rich, late transition metals (e.g., Au, Pd, Pt). The electronic profile of 2,6-DMPNC is uniquely dictated by the two methoxy groups positioned at the 2 and 6 positions of the phenyl ring.
Competing Electronic Effects
The methoxy substituents exert two competing electronic forces on the isocyanide carbon:
-
Mesomeric Effect ( +M ): The oxygen lone pairs donate electron density into the aromatic π -system via resonance. This increases the electron density at the isocyanide carbon, enhancing its σ -basicity and strengthening the metal-ligand bond.
-
Inductive Effect ( −I ): The electronegativity of the oxygen atoms pulls electron density away through the σ -framework, which subtly modulates the polarity of the C≡N bond.
The net result is a ligand that acts as a robust σ -donor while maintaining sufficient π -acidity to backbond with electron-rich metal centers. This balanced electronic profile is critical; it allows the overall electronic influence of the donors or acceptors on the phenyl group to remain highly tunable without compromising the stability of the metal complex[1].
Diagram 1: Electronic push-pull dynamics of 2,6-DMPNC modulating metal coordination.
Steric Profile: The Ortho-Effect and Buried Volume
While the electronic properties of 2,6-DMPNC are favorable, its true value lies in its steric profile. The presence of two methoxy groups adjacent to the isocyanide functionality creates a highly specific "steric pocket."
Percent Buried Volume ( %Vbur ) and Kinetic Stabilization
When coordinated to a metal, the ortho-methoxy groups restrict rotation around the N−Caryl bond. This structural rigidity significantly increases the percent buried volume ( %Vbur ) of the ligand compared to unsubstituted phenyl isocyanide.
Causality in Catalyst Design: Why is this steric bulk necessary? In low-coordinate systems, such as linear Gold(I) complexes, the metal center is highly susceptible to bimolecular decomposition pathways (e.g., aggregation into inactive gold nanoparticles). The ortho-methoxy groups of 2,6-DMPNC act as physical shields, blocking the approach of secondary molecules while leaving the primary catalytic axis accessible. However, this strong steric influence can also reduce the yield of subsequent ligand substitution reactions, such as the synthesis of unsymmetrical N-Heterocyclic Carbene (NHC) complexes, necessitating the use of excess reagents to drive the reaction to completion[2].
Diagram 2: Logical flow of how ortho-methoxy steric bulk prevents catalyst degradation.
Quantitative Ligand Comparison
To contextualize the utility of 2,6-DMPNC, the following table summarizes its relative parameters against other standard isocyanide ligands used in drug development and catalysis.
| Ligand | Electronic Profile | Steric Bulk (Relative) | Primary Application |
| 2,6-DMPNC | Strong σ -donor, moderate π -acceptor | High (ortho-methoxy pocket) | Au(I) catalysis, supramolecular assemblies |
| Phenyl Isocyanide | Moderate σ -donor, strong π -acceptor | Low (unhindered) | General coordination chemistry |
| tert-Butyl Isocyanide | Strong σ -donor, weak π -acceptor | Moderate (cone angle ~109°) | Pd-catalyzed cross-couplings |
| 2,6-Diisopropylphenyl Isocyanide | Strong σ -donor, moderate π -acceptor | Very High (bulky isopropyls) | Stabilization of highly reactive intermediates |
Self-Validating Synthetic Protocol
The synthesis of 2,6-DMPNC requires careful handling due to the sensitivity of the isocyanide functional group to acid-catalyzed hydrolysis and polymerization. The following protocol outlines a field-proven, two-step methodology from 2,6-dimethoxyaniline.
Step 1: Preparation of N-(2,6-Dimethoxyphenyl)formamide
Procedure:
-
Dissolve 2,6-dimethoxyaniline in an excess of ethyl formate (e.g., 15 mL for standard scale).
-
Transfer the mixture to an autoclave and heat to 200 °C for 12 hours, followed by a final heating phase at 250 °C for 4 hours to ensure full conversion[2].
-
Filter the resulting solid precipitate and wash with pentane. Recrystallize from acetone/petroleum ether to yield the pure formamide[2].
Causality & Validation: Why an autoclave? The ortho-methoxy groups sterically hinder the amine, drastically increasing the activation energy required for formylation. Standard reflux temperatures (ethyl formate boils at 54 °C) are insufficient. The autoclave provides the necessary high-temperature/high-pressure environment. Validation: The intermediate is validated via IR spectroscopy, showing characteristic broad N-H ( ∼ 3250 cm −1 ) and C=O ( ∼ 1681 cm −1 ) stretching frequencies[2].
Step 2: Dehydration to 2,6-Dimethoxyphenyl Isocyanide
Procedure:
-
Dissolve the N-(2,6-dimethoxyphenyl)formamide (e.g., 407 mg, 2.25 mmol) in dry dichloromethane under an inert atmosphere.
-
Add an excess of triethylamine (NEt 3 , 1.82 g, 18.0 mmol) and cool the mixture to 0 °C.
-
Dropwise add phosphoryl chloride (POCl 3 , 615 μ L, 6.75 mmol)[2].
-
Allow the reaction to warm to room temperature and stir until complete.
-
Purify via column chromatography on silica gel using dichloromethane as the eluent[2].
Causality & Validation: Why POCl 3 and NEt 3 ? POCl 3 acts as a potent dehydrating agent. The massive excess of NEt 3 is critical; it neutralizes the HCl byproduct immediately. If the environment becomes acidic, the electron-rich isocyanide will rapidly polymerize or hydrolyze back to the formamide. Validation: The successful formation of 2c (2,6-DMPNC) is visually confirmed by the isolation of a yellow solid with a melting point of 101 °C[2]. Spectroscopically, the complete disappearance of the N-H and C=O bands in the IR spectrum, replaced by a sharp C≡N stretch, confirms the product.
Diagram 3: Step-by-step synthetic workflow for isolating 2,6-DMPNC.
Applications in Catalysis and Materials Science
The unique steric and electronic profile of 2,6-DMPNC has led to its adoption in several advanced chemical applications:
Precursor for N-Heterocyclic Carbene (NHC) Complexes
2,6-DMPNC is widely utilized as a precursor for the synthesis of unsymmetrical Gold(I) NHC complexes. By reacting the (isocyanide)Au(I)Cl complex with a chloroethylammonium salt, the isocyanide undergoes nucleophilic attack to form the carbene[2]. The strong steric influence of the two ortho-methoxy groups requires the use of 3 equivalents of the amine to achieve high yields (up to 80%)[1]. These resulting Au(I) NHC complexes are highly active catalysts for phenol synthesis and alkyne activation[2].
Supramolecular Self-Assembly and Resistive Memories
Beyond small-molecule catalysis, 2,6-DMPNC acts as a critical peripheral capping ligand in trinuclear alkynylgold(I) complexes[3]. In these systems,3[3]. The steric bulk of the 2,6-DMPNC ligands prevents uncontrolled aggregation, allowing the central triindole moieties to undergo cooperative supramolecular self-assembly via π−π stacking and hydrophobic interactions[3]. These precisely assembled nanostructures have been successfully employed in the fabrication of small-molecule solution-processable resistive memory devices, showcasing the ligand's utility in next-generation electronic materials[3].
References
-
Efficient One-Pot Synthesis of Unsymmetrical Gold(I) N-Heterocyclic Carbene Complexes and Their Use as Catalysts | Organometallics - ACS Publications.[Link]
-
Triindole-Tris-Alkynyl-Bridged Trinuclear Gold(I) Complexes for Cooperative Supramolecular Self-Assembly and Small-Molecule Solution-Processable Resistive Memories | ACS Applied Materials & Interfaces.[Link]
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An In-depth Technical Guide to the Coordination Chemistry of 2-Isocyano-1,3-dimethoxybenzene
Abstract
This technical guide provides a comprehensive overview of the fundamental coordination chemistry of 2-isocyano-1,3-dimethoxybenzene. Designed for researchers, medicinal chemists, and materials scientists, this document delineates the synthesis of this electron-rich isocyanide ligand, explores its unique electronic properties, and provides a framework for its application in coordination chemistry. Leveraging established principles and data from analogous sterically-hindered aryl isocyanides, this guide offers field-proven insights into the synthesis and characterization of its metal complexes. Detailed, self-validating experimental protocols are provided for key synthetic and analytical procedures, supported by mechanistic rationale and data interpretation guides.
Introduction: The Isocyanide Ligand Landscape
Isocyanides (or isonitriles, R-N≡C) are a versatile class of ligands in organometallic and coordination chemistry.[1] Their electronic structure, characterized by a terminal carbon atom with both a lone pair and accessible π* orbitals, allows them to function as excellent σ-donors and variable π-acceptors, making them isoelectronic with carbon monoxide but with a richer capacity for electronic tuning through the 'R' group.[2] This dual electronic nature enables the stabilization of a wide array of metal complexes across various oxidation states. The steric and electronic properties of the organic substituent (R) are critical determinants of the resulting complex's stability, reactivity, and physicochemical properties, such as luminescence and catalytic activity.[3][4]
This guide focuses on a specific, electron-rich aryl isocyanide: 2-isocyano-1,3-dimethoxybenzene . The strategic placement of two methoxy groups ortho and para to the isocyanide linkage profoundly influences its electronic character, making it a compelling ligand for fundamental studies and application-driven research in areas such as catalysis and materials science.
The Ligand: 2-Isocyano-1,3-dimethoxybenzene
Synthesis Pathway
The most robust and widely adopted method for the synthesis of aryl isocyanides is the two-step sequence involving the formylation of a primary aniline followed by the dehydration of the resulting formamide.[5] This method avoids the use of highly toxic reagents and is amenable to a wide range of substituted anilines.
The logical workflow for the synthesis of 2-isocyano-1,3-dimethoxybenzene is depicted below.
Figure 1: Synthesis workflow for 2-isocyano-1,3-dimethoxybenzene.
Electronic Properties and Their Implications
The defining feature of 2-isocyano-1,3-dimethoxybenzene is its electron-rich aromatic system. The two methoxy (-OCH₃) groups exert a powerful electronic influence through two opposing effects:
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond framework.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This effect increases the electron density on the ring, particularly at the ortho and para positions.
For methoxy groups, the resonance effect is generally dominant over the inductive effect.[6] In 2-isocyano-1,3-dimethoxybenzene, the methoxy groups are positioned to donate electron density into the ring, making the isocyanide carbon a stronger σ-donor compared to unsubstituted phenyl isocyanide or even the sterically similar 2,6-dimethylphenyl isocyanide.
This enhanced σ-donation has several predictable consequences for coordination chemistry:
-
Stronger Metal-Ligand Bonds: The increased electron density at the isocyanide carbon leads to a stronger σ-bond with the metal center.
-
Increased Electron Density at the Metal Center: This can influence the reactivity of the resulting complex, for example, by promoting oxidative addition or enhancing the nucleophilicity of the metal.
-
Spectroscopic Shifts: The increased σ-donation leads to greater metal-to-ligand π-backbonding to maintain electronic balance. This results in a decrease in the C≡N stretching frequency (νC≡N) in the infrared (IR) spectrum compared to the free ligand, a key diagnostic feature.
Fundamentals of Coordination Chemistry
Bonding and Coordination Modes
The 2-isocyano-1,3-dimethoxybenzene ligand, like other isocyanides, primarily binds to metal centers through its terminal carbon atom in a linear or near-linear M-C-N arrangement. The bonding is best described by a synergy of σ-donation from the carbon lone pair to a vacant metal d-orbital and π-backbonding from a filled metal d-orbital into the ligand's π* orbitals.
Figure 2: Simplified orbital interaction diagram for metal-isocyanide bonding.
Due to the steric bulk of the two methoxy groups, this ligand strongly disfavors bridging coordination modes and will almost exclusively act as a terminal ligand. This steric hindrance also influences the number of ligands that can coordinate to a single metal center and can protect the metal from unwanted side reactions.
Expected Coordination Complexes: An Analogy to 2,6-Dimethylphenyl Isocyanide
While specific complexes of 2-isocyano-1,3-dimethoxybenzene are not yet widely reported, its coordination behavior can be reliably predicted by examining the well-studied chemistry of its steric analogue, 2,6-dimethylphenyl isocyanide (also known as xylyl isocyanide, CNXyl). This ligand has been used to synthesize a variety of stable complexes with late transition metals.
Table 1: Representative Metal Complexes of the Steric Analogue, 2,6-Dimethylphenyl Isocyanide
| Metal | Example Complex Formula | Geometry | Key Findings & Applications | Reference(s) |
| Gold(I) | [Au(CNXyl)₂]⁺ | Linear | Forms stable, linear complexes. Investigated for applications in luminescent materials due to aurophilic interactions.[7][8] | |
| Palladium(II) | cis-[PdCl₂(CNXyl)(PPh₃)] | Square Planar | Stable mixed-ligand complexes resistant to disproportionation. Precursors for catalytic applications.[9] | |
| Platinum(II) | [Pt(C^N)Cl(CNXyl)] | Square Planar | Used in cyclometalated complexes exhibiting dual emission and vapochromism, relevant for sensor development.[10] | |
| Iridium(III) | [Ir(ppy)₂(CNXyl)₂]⁺ | Octahedral | Strong-field ligand properties lead to high oxidative stability and strong phosphorescence for OLED applications.[3] |
Based on this analogy, 2-isocyano-1,3-dimethoxybenzene is expected to form stable, well-defined complexes with metals like Au(I), Pd(II), Pt(II), and Ir(III), likely with similar stoichiometries and geometries. The primary difference will be the enhanced electron-donating ability of the dimethoxy-substituted ligand, which will modulate the electronic and photophysical properties of the resulting complexes.
Experimental Methodologies
The protocols described herein are self-validating systems, designed to ensure reproducibility and high purity of the target compounds.
Detailed Protocol: Synthesis of 2-Isocyano-1,3-dimethoxybenzene
This two-part protocol starts from commercially available 2,6-dimethoxyaniline.
Part A: Synthesis of N-(2,6-dimethoxyphenyl)formamide
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethoxyaniline (10.0 g, 65.3 mmol).
-
Reagent Addition: Add 98% formic acid (50 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 200 mL of ice-cold water with stirring. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water (3 x 50 mL) until the filtrate is neutral.
-
Drying: Dry the white solid in a vacuum oven at 50 °C overnight to yield N-(2,6-dimethoxyphenyl)formamide. The purity is typically high enough for the next step without further purification.
Part B: Dehydration to 2-Isocyano-1,3-dimethoxybenzene
-
Reactor Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the N-(2,6-dimethoxyphenyl)formamide (10.0 g, 55.2 mmol) and anhydrous dichloromethane (200 mL).
-
Base Addition: Add triethylamine (23.1 mL, 165.6 mmol) to the suspension. Cool the flask to 0 °C in an ice bath.
-
Dehydrating Agent: While stirring vigorously, add phosphorus oxychloride (POCl₃, 5.66 mL, 60.7 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[5]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold saturated sodium carbonate solution with vigorous stirring to neutralize the acid and quench the excess POCl₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 2-isocyano-1,3-dimethoxybenzene as a solid.
Protocol: General Synthesis of a Pd(II) Isocyanide Complex
This protocol provides a general method for synthesizing a representative complex, cis-[PdCl₂(CNR)₂], where R is the 2,6-dimethoxyphenyl group.
-
Starting Material: Dissolve palladium(II) chloride (PdCl₂, 100 mg, 0.56 mmol) in 10 mL of acetonitrile with stirring. This may require gentle heating to form the [PdCl₂(MeCN)₂] adduct in situ.
-
Ligand Addition: In a separate vial, dissolve 2-isocyano-1,3-dimethoxybenzene (2.1 equivalents, 213 mg, 1.18 mmol) in 5 mL of acetonitrile.
-
Reaction: Add the isocyanide solution dropwise to the warm palladium solution. A color change and/or precipitation of the product is typically observed. Stir the reaction mixture at room temperature for 1 hour.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the product with cold diethyl ether (2 x 10 mL) to remove any unreacted ligand.
-
Drying: Dry the product under vacuum to yield the [PdCl₂(CN-2,6-(MeO)₂C₆H₃)₂] complex.
Characterization Techniques and Expected Data
A multi-faceted analytical approach is essential for the unambiguous characterization of the ligand and its metal complexes.
Table 2: Key Analytical Techniques and Expected Observations
| Technique | Analyte | Expected Data / Observation |
| ¹H NMR Spectroscopy | Ligand | Aromatic protons (doublet and triplet), two distinct methoxy singlets (~3.8 ppm), absence of N-H proton. |
| Metal Complex | Shifts in aromatic and methoxy proton resonances upon coordination. Potential for observing coupling to NMR-active metals (e.g., ¹⁹⁵Pt). | |
| ¹³C NMR Spectroscopy | Ligand | Diagnostic isocyanide carbon resonance (typically 155-170 ppm). Aromatic and methoxy carbon signals. |
| Metal Complex | A downfield or upfield shift of the isocyanide carbon upon coordination, which is highly diagnostic of the electronic environment. | |
| IR Spectroscopy | Ligand | Strong, sharp C≡N stretching frequency (νC≡N) typically in the range of 2110-2130 cm⁻¹. |
| Metal Complex | A shift in νC≡N upon coordination. For electron-rich metals capable of backbonding (e.g., Pd(II), Pt(II)), a shift to lower frequency (e.g., 2050-2100 cm⁻¹) is expected due to the population of the C≡N π* orbitals.[11] | |
| Mass Spectrometry | Ligand & Complex | Provides the molecular weight of the synthesized compounds, confirming their identity. Isotopic patterns for metals (e.g., Pd, Pt) are a key diagnostic tool for confirming the composition of complexes. |
| X-ray Crystallography | Single Crystals of Complex | Provides definitive structural information, including bond lengths (M-C, C-N), bond angles (M-C-N), and overall molecular geometry (e.g., square planar, octahedral). This is the gold standard for structural elucidation. |
Conclusion and Future Outlook
2-Isocyano-1,3-dimethoxybenzene represents a compelling, yet under-explored, ligand in coordination chemistry. Its synthesis is readily achievable through standard organic methodologies. The strong electron-donating nature, imparted by the dual methoxy substituents, distinguishes it from more common aryl isocyanides and suggests its utility in stabilizing electron-poor metal centers and in the design of complexes with tailored electronic and photophysical properties. By leveraging the extensive knowledge base of sterically similar isocyanides, researchers are well-equipped to synthesize and characterize novel complexes of this ligand. The detailed protocols and foundational principles outlined in this guide provide a robust starting point for exploring its coordination chemistry and unlocking its potential in catalysis, drug development, and materials science.
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- Kinzhalov, M. A., et al. (2022). Isocyanide-Phosphine Complexes of Palladium(II) Dihalides: Synthesis, Structure, and Resistance to Ligand Disproportionation Reactions. Russian Journal of General Chemistry, 92(11), 2269-2280.
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dipole moment and molecular geometry of 2-isocyano-1,3-dimethoxybenzene
An In-Depth Technical Guide to the Dipole Moment and Molecular Geometry of 2-Isocyano-1,3-dimethoxybenzene
Abstract
The molecular dipole moment and three-dimensional geometry are critical determinants of a molecule's physicochemical properties, governing its interaction with biological targets, membrane permeability, and solid-state packing. This guide provides a comprehensive technical overview of the theoretical and experimental methodologies for determining these fundamental properties for 2-isocyano-1,3-dimethoxybenzene, a substituted aromatic compound of interest in medicinal chemistry and materials science. We present field-proven, self-validating protocols for computational modeling and for experimental characterization via X-ray crystallography and dielectric constant measurements. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize and understand the structure-property relationships of complex organic molecules.
Introduction: The Significance of Molecular Structure and Polarity
2-Isocyano-1,3-dimethoxybenzene is a multifunctional aromatic scaffold. Its properties are dictated by the interplay of three key substituents: a strongly electron-withdrawing isocyano group (-N≡C) and two electron-donating methoxy groups (-OCH₃). The precise arrangement of these groups in three-dimensional space—the molecular geometry—and the resulting distribution of electron density—quantified by the dipole moment—are paramount.
In drug development, a molecule's dipole moment influences its solubility, its ability to cross lipid membranes, and the nature of its binding to target proteins through electrostatic interactions.[1] The molecular geometry defines the steric profile, dictating whether a molecule can fit into a receptor's binding pocket. Understanding these properties is not merely academic; it is a cornerstone of rational drug design and materials engineering. This guide provides the robust theoretical and experimental frameworks required to elucidate these properties with high fidelity.
Determination of Molecular Geometry
The geometry of a molecule is defined by its bond lengths, bond angles, and dihedral angles. For substituted benzenes like the title compound, substitution induces small but significant distortions in the carbon skeleton of the ring from a perfect hexagon.[2][3]
Computational Approach: Geometry Optimization
Quantum chemical calculations provide a powerful, predictive tool for determining a molecule's lowest-energy conformation. The workflow is a self-validating system that proceeds from an initial guess to a confirmed energy minimum.
-
Initial Structure Construction: Build an approximate 3D structure of 2-isocyano-1,3-dimethoxybenzene using molecular modeling software.
-
Selection of Model Chemistry: The choice of the level of theory and basis set is critical for achieving a balance between accuracy and computational cost.
-
Level of Theory: Density Functional Theory (DFT) with a hybrid functional such as ωB97X-V or B3LYP is recommended. These functionals provide a robust description of electron correlation effects at a manageable computational expense.
-
Basis Set: An augmented, double-zeta quality basis set, such as aug-cc-pVDZ, is crucial.[4] Causality: The diffuse functions (the 'aug-' prefix) are essential for accurately modeling the spatial extent of the electron density, particularly for calculating electronic properties like the dipole moment.[4][5]
-
-
Geometry Optimization: Perform a geometry optimization calculation. The algorithm systematically adjusts the atomic coordinates to find the arrangement that minimizes the molecule's total energy.
-
Validation via Frequency Analysis: Once the optimization converges, a frequency calculation must be performed on the resulting geometry. Trustworthiness: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), necessitating further optimization.
-
Analysis of Geometric Parameters: Extract key bond lengths, bond angles, and dihedral angles from the validated, optimized structure. Pay close attention to the C-C bond lengths and internal C-C-C angles of the benzene ring, which are expected to deviate from the ideal 1.39 Å and 120°, respectively, due to substituent effects.[6][7]
Caption: Computational workflow for geometry optimization and validation.
Experimental Approach: X-Ray Crystallography
X-ray crystallography is the definitive method for determining the precise atomic arrangement of a molecule in the solid state.[8] It provides an atomic-level snapshot, confirming predicted geometries.
-
Crystal Growth: High-quality single crystals of 2-isocyano-1,3-dimethoxybenzene are required. This is often the most challenging step. Common techniques include:
-
Slow evaporation of a saturated solution.
-
Vapor diffusion (diffusing a poor solvent into a solution of the compound).
-
Slow cooling of a saturated solution.
-
-
Crystal Mounting and Data Collection: A suitable crystal is selected, mounted on a goniometer, and placed within an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.
-
Structure Solution: The collected diffraction data (intensities and positions of spots) are used to calculate an electron density map of the unit cell. This map is interpreted to locate the positions of the individual atoms.
-
Structure Refinement: A model of the molecule is fitted to the electron density map and refined against the experimental data. This iterative process minimizes the difference between the observed diffraction pattern and one calculated from the model.
-
Validation: The quality of the final structure is assessed using several metrics. Trustworthiness: The R-factor (residual factor) is a primary indicator; values below 5% (R1 < 0.05) are considered excellent for small molecules. The goodness-of-fit (GooF) should be close to 1.0.
Caption: Experimental workflow for molecular structure determination via X-ray crystallography.
Determination of the Dipole Moment
The electric dipole moment (µ) is a measure of the separation of positive and negative charges in a molecule.[9] It is a vector quantity, and for 2-isocyano-1,3-dimethoxybenzene, the net dipole moment arises from the vector sum of the bond moments of the C-N≡C, C-O, and O-C bonds. The isocyanobenzene parent molecule has a significant dipole moment of 3.56 Debye.[10]
Computational Approach: Wavefunction Analysis
The molecular dipole moment is a standard output of most quantum chemistry calculations and is derived directly from the computed electron distribution.[9][11]
-
Prerequisite: A validated, optimized molecular geometry (from Protocol 1) is essential. The dipole moment is highly sensitive to geometry.
-
Calculation: The dipole moment is calculated as an expectation value from the electronic wavefunction obtained during the single-point energy calculation of the optimized structure. No additional steps are typically needed; the value is reported in the output file.
-
Analysis: The output will provide the total dipole moment magnitude (in Debye) and its vector components (µₓ, µᵧ, µ₂) along the Cartesian axes. This allows for an understanding of the direction of the net dipole, which in this molecule will be largely influenced by the powerful C⁻≡N⁺ dipole of the isocyano group.
| Property | Computational Output | Unit |
| Dipole Moment X-Component (µₓ) | Calculated Value | Debye |
| Dipole Moment Y-Component (µᵧ) | Calculated Value | Debye |
| Dipole Moment Z-Component (µ₂) | Calculated Value | Debye |
| Total Dipole Moment (µ) | Calculated Magnitude | Debye |
| Table 1: Summary of quantitative data obtained from a computational dipole moment calculation. |
Experimental Approach: Dielectric Constant Measurement
The dipole moment of a molecule can be determined experimentally by measuring the dielectric constant of dilute solutions of the substance in a non-polar solvent.[11][12] The Guggenheim method is a common and reliable approach that avoids the need to measure solution densities.[11]
-
Solvent Selection: Choose a non-polar solvent in which the compound is soluble, such as benzene or dioxane. The solvent must be rigorously dried.
-
Solution Preparation: Prepare a series of at least five dilute solutions of 2-isocyano-1,3-dimethoxybenzene in the chosen solvent, with known weight fractions (w₂). The solutions should be prepared with high accuracy.[13]
-
Dielectric Constant (ε) Measurement: Measure the dielectric constant of the pure solvent (ε₁) and each solution (ε₁₂) at a constant temperature (e.g., 25 °C) using a precision dipole meter or capacitance bridge.[12][13]
-
Refractive Index (n) Measurement: Measure the refractive index of the pure solvent (n₁) and each solution (n₁₂) using an Abbé refractometer, again at the same constant temperature.[11]
-
Data Analysis and Calculation:
-
Calculate the difference in dielectric constant (Δε = ε₁₂ - ε₁) and the difference in the square of the refractive index (Δn² = n₁₂² - n₁²).
-
Plot (Δε/c) versus c and (Δn²/c) versus c, where c is the concentration in mol/cm³. Extrapolate to infinite dilution (c → 0) to get the slopes.
-
The molar polarization at infinite dilution is used to calculate the dipole moment (µ) using the Guggenheim equation. Causality: Polar molecules align with the applied electric field in the dipole meter, increasing the capacitance of the solution. The magnitude of this increase is proportional to the square of the molecular dipole moment.[12]
-
| Weight Fraction (w₂) | Concentration (c) (mol/cm³) | Dielectric Constant (ε₁₂) | Refractive Index (n₁₂) |
| 0 (Pure Solvent) | 0 | ε₁ | n₁ |
| w₂_₁ | c₁ | ε₁₂_₁ | n₁₂_₁ |
| w₂_₂ | c₂ | ε₁₂_₂ | n₁₂_₂ |
| w₂_₃ | c₃ | ε₁₂_₃ | n₁₂_₃ |
| w₂_₄ | c₄ | ε₁₂_₄ | n₁₂_₄ |
| w₂_₅ | c₅ | ε₁₂_₅ | n₁₂_₅ |
| Table 2: Example structure for tabulating experimental data for dipole moment determination. |
Conclusion and Outlook
This guide has outlined a dual-pronged approach, combining computational prediction with experimental validation, to thoroughly characterize the molecular geometry and dipole moment of 2-isocyano-1,3-dimethoxybenzene. The computational workflows provide a predictive, atom-level understanding of the molecule's structure, while the experimental protocols offer the means for empirical verification. For drug development and materials science professionals, the rigorous application of these methods is indispensable for building accurate structure-activity relationships (SAR) and for the rational design of new chemical entities with optimized properties. The synergy between these theoretical and experimental techniques provides a self-validating and robust foundation for molecular characterization.
References
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Domenicano, A., & Vaciago, A. (1979). Molecular geometry of substituted benzene derivatives. III. On the structural effects of conjugation. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(6), 1382-1388. [Link]
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Domenicano, A., Vaciago, A., & Coulson, C. A. (1975). Molecular geometry of substituted benzene derivatives. I. On the nature of the ring deformations induced by substitution. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 221-234. [Link]
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National Institute of Standards and Technology. CCCBDB Calculated electric dipole moments. [Link]
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Stenutz, R. isocyanobenzene. [Link]
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Unacademy. A brief note on Determination of Molecular Geometry. [Link]
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Lykhin, A. O., et al. (2023). Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction. The Journal of Physical Chemistry A, 127(26), 5565-5575. [Link]
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Domenicano, A., Vaciago, A., & Coulson, C. A. (1975). Molecular geometry of substituted benzene derivatives. II. A bond angle versus electronegativity correlation for the phenyl derivatives of second-row elements. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(6), 1630-1641. [Link]
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Carnegie Mellon University. DipoleMoment. [Link]
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University of Zurich. Dipole Moment. [Link]
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Krygowski, T. M., et al. (1995). Structural Consequences of the Substituent Nonsymmetry on the Geometry of the Benzene Ring. Analysis of the Molecular Geometry of Diazo-Derivatives of Benzene. The Journal of Organic Chemistry, 60(22), 7256-7260. [Link]
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Phelps, D. H., & Dalby, F. W. (1966). EXPERIMENTAL DETERMINATION OF THE DIPOLE MOMENTS OF THE DEGENERATE STATES OF NH. Canadian Journal of Physics, 44(7), 1429-1435. [Link]
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University of Wisconsin-La Crosse. Computational Studies of the N2-H2 Interaction-Induced Dipole Moment. [Link]
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Concordia University. Dipole Moment Expt. [Link]
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Hehre, W. J., et al. (2020). On the Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. arXiv preprint arXiv:2008.10929. [Link]
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Hehre, W. J., et al. (2020). Computation of Dipole Moments: A Recommendation on the Choice of the Basis Set and the Level of Theory. The Journal of Physical Chemistry A, 124(38), 7767-7777. [Link]
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Myers, A. B., & Birge, R. R. (1981). The experimental determination of ground state dipole moments from dielectric constant measurements using ellipsoidal cavity correction factors. The Journal of Chemical Physics, 74(6), 3514-3522. [Link]
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Norbury, M. J., & Robinson, S. D. (1986). On the analysis of substituent effects. Part 3. The geometry of the ring in substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2, 1033-1040. [Link]
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NextSDS. 2-isocyanato-1,3-dimethoxybenzene — Chemical Substance Information. [Link]
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Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2018). Isocyanide 2.0. RSC Advances, 8(63), 36055-36062. [Link]
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Paskalov, M., et al. (2019). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ChemRxiv. [Link]
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Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2018). Isocyanide 2.0. ResearchGate. [Link]
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Georganics. 2-Isocyano-1,3-dimethylbenzene. [Link]
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Wheeler, S. E., et al. (2025). Giant Dipole Moments: Remarkable Effect of Single Solvent Molecules on 5,6-Diaminouracil. ChemRxiv. [Link]
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The Coordination Dynamics of 2-Isocyano-1,3-dimethoxybenzene: A Technical Guide to Steric and Electronic Modulation
Executive Summary
The rational design of organometallic frameworks and catalysts relies heavily on the precise tuning of ligand environments. 2-Isocyano-1,3-dimethoxybenzene (also known as 2,6-dimethoxyphenyl isocyanide; CAS: 1356412-67-3) has emerged as a highly specialized ligand in advanced transition metal chemistry[1]. By leveraging the unique steric bulk and electronic profile of its ortho-methoxy substituents, this ligand is utilized to stabilize low-valent metal centers, direct supramolecular self-assembly, and serve as a highly controlled precursor for N-Heterocyclic Carbenes (NHCs)[2][3].
This whitepaper provides an in-depth mechanistic analysis of how 2-isocyano-1,3-dimethoxybenzene coordinates to transition metals, detailing the causality behind its steric and electronic effects, and provides field-validated protocols for its synthesis and application.
The Mechanism of Isocyanide Coordination
The Synergistic Dual-Bonding Model
Isocyanide-metal binding is governed by a synergistic push-pull mechanism involving σ -donation and π -back-bonding[4].
-
σ -Donation: The isocyanide carbon donates electron density from its filled, non-bonding lone-pair orbital ( sp hybridized) into an empty d -orbital (or hybrid orbital) of the transition metal.
-
π -Back-Donation: Concurrently, the metal center donates electron density from its filled d -orbitals into the vacant π∗ antibonding orbitals of the isocyanide ligand[5].
For metals with significant s -orbital character and poor π -basicity (such as low-coordinate Au(I) and Cu(I)), σ -donation dominates. Because the isocyanide lone pair possesses some C−N σ∗ antibonding character, its removal via σ -donation actually strengthens the C≡N bond, leading to a diagnostic increase in the ν(C≡N) stretching frequency in infrared (IR) spectroscopy[6].
Electronic and Steric Modulation by 2,6-Dimethoxy Substitution
The inclusion of methoxy groups at the 2,6-positions of the phenyl ring fundamentally alters the ligand's behavior:
-
Electronic Causality: Methoxy groups exert a strong electron-donating resonance effect (+R) into the phenyl ring. However, at the ortho positions, their inductive electron-withdrawing effect (-I) through the σ -framework is highly localized near the isocyanide carbon. This subtle electronic tension makes the coordinated isocyanide carbon highly susceptible to nucleophilic attack.
-
Steric Causality: The dual ortho-substitution creates a rigid "steric pocket." This bulk physically shields the metal center, preventing unwanted bimolecular decomposition pathways and stabilizing monomeric or precisely defined multinuclear architectures (such as trinuclear alkynylgold(I) complexes used in resistive memory devices)[2].
Caption: Synergistic bonding model of 2,6-dimethoxyphenyl isocyanide with a transition metal.
Impact of Sterics on Reactivity: The NHC Precursor Pathway
One of the most valuable applications of 2-isocyano-1,3-dimethoxybenzene is its conversion into acyclic diaminocarbenes (ADCs) or N-Heterocyclic Carbenes (NHCs) via nucleophilic attack by an amine[3].
Causality in Yield Variations: When an amine attacks the coordinated isocyanide carbon, the reaction must proceed through a sterically demanding transition state. Data demonstrates that the 2,6-dimethoxy substitution significantly hinders this trajectory compared to mono-substituted or less sterically crowded analogues[3].
Quantitative Data: Steric Impact on Carbene Formation Yields
| Isocyanide Ligand on Au(I) Complex | Ortho-Substituents | Yield of Resulting Carbene Complex | Mechanistic Implication |
| 2-Methoxyphenyl isocyanide | Single −OCH3 | 95% | Minimal steric hindrance allows rapid nucleophilic attack. |
| 2,4-Dimethoxyphenyl isocyanide | Single −OCH3 (ortho) | 97% | Para-substitution adds electron density but no steric bulk. |
| 2,6-Dimethoxyphenyl isocyanide | Dual −OCH3 (ortho) | 80% | Symmetric steric shielding severely restricts the nucleophile's approach angle. |
Data synthesized from the one-pot synthesis of unsymmetrical Gold(I) NHC complexes[3].
Caption: Mechanism of carbene formation highlighting the sterically hindered nucleophilic attack.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Analytical checkpoints (TLC, IR) are embedded directly into the workflows to confirm structural integrity before proceeding to subsequent steps.
Protocol 1: Synthesis of 2-Isocyano-1,3-dimethoxybenzene
Objective: Dehydrate N-(2,6-dimethoxyphenyl)formamide to yield the active isocyanide ligand[3].
Reagents:
-
N-(2,6-dimethoxyphenyl)formamide: 2.25 mmol (407 mg)
-
Phosphoryl chloride ( POCl3 ): 6.75 mmol (615 μL)
-
Triethylamine ( NEt3 ): 18.0 mmol (1.82 g)
-
Anhydrous Dichloromethane (DCM): 15 mL
Step-by-Step Methodology:
-
Preparation: Dissolve N-(2,6-dimethoxyphenyl)formamide in anhydrous DCM under an inert argon atmosphere.
-
Cooling: Chill the reaction flask to 0 °C using an ice-water bath to control the exothermic dehydration.
-
Base Addition: Add NEt3 dropwise via syringe. Causality: Excess base is required to neutralize the HCl generated and drive the equilibrium forward.
-
Dehydration: Slowly add POCl3 dropwise over 10 minutes.
-
Reaction & Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Validation Checkpoint: Monitor via TLC (DCM/Hexane). The disappearance of the highly polar formamide spot indicates completion.
-
Quenching & Extraction: Quench carefully with saturated aqueous NaHCO3 at 0 °C. Extract the aqueous layer with DCM (3 x 10 mL). Wash combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate in vacuo.
-
Purification: Purify via silica gel column chromatography (eluent: DCM) to yield a yellow solid (approx. 77% yield, mp 101 °C)[3].
-
Spectroscopic Validation: Perform FT-IR. The appearance of a sharp, intense ν(N≡C) stretch at ~2120 cm⁻¹ confirms the isocyanide functional group.
Protocol 2: Coordination to Gold(I) to form [Au(C≡N-Ar)Cl]
Objective: Synthesize a stable, linear organogold(I) complex using the synthesized ligand.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask shielded from light (to prevent photolytic degradation of Au), dissolve 1.0 mmol of [Au(tht)Cl] (tht = tetrahydrothiophene) in 10 mL of anhydrous DCM.
-
Ligand Addition: Add 1.05 mmol of 2-isocyano-1,3-dimethoxybenzene in a single portion.
-
Ligand Exchange: Stir the mixture at room temperature for 2 hours. Causality: The isocyanide is a far stronger σ -donor than the labile tht ligand, driving a rapid and quantitative thermodynamic ligand exchange.
-
Isolation: Concentrate the solution to approx. 2 mL under reduced pressure. Add 15 mL of cold diethyl ether to precipitate the complex.
-
Validation Checkpoint: Filter and dry the solid. Perform FT-IR spectroscopy. A successful coordination to the Au(I) center will result in a diagnostic shift of the ν(N≡C) band to a higher wavenumber (e.g., ~2200-2220 cm⁻¹) due to the depletion of the σ -antibonding lone pair and the lack of significant π -back-donation from the d10 Au(I) center[6].
Caption: Step-by-step workflow from formamide precursor to the coordinated Gold(I) complex.
Conclusion
The coordination chemistry of 2-isocyano-1,3-dimethoxybenzene is defined by a delicate balance of electronic activation and steric protection. While its inductive profile makes the isocyanide carbon highly electrophilic upon coordination, the 2,6-dimethoxy substituents provide a robust steric shield that dictates the kinetics of downstream functionalization (such as NHC synthesis). By strictly adhering to self-validating protocols tracking the diagnostic vibrational shifts of the C≡N bond, researchers can reliably deploy this ligand to engineer advanced catalytic and supramolecular systems.
References
- Source: PubChem / uni.
- 2-isocyano-1,3-dimethoxybenzene — Chemical Substance Information Source: NextSDS URL
- Triindole-Tris-Alkynyl-Bridged Trinuclear Gold(I)
- Efficient One-Pot Synthesis of Unsymmetrical Gold(I)
- Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide-Metal Interactions Source: ResearchGate URL
- Aqueous Stability and Ligand Substitution of a Layered Cu(I)
Sources
Application Note: Synthesis Protocol for 2-Isocyano-1,3-dimethoxybenzene
Introduction and Strategic Overview
2-Isocyano-1,3-dimethoxybenzene (also known as 2,6-dimethoxyphenyl isocyanide) is a highly valued sterically encumbered, electron-rich ligand. It is predominantly utilized in the synthesis of unsymmetrical Gold(I) N-heterocyclic carbene (NHC) complexes[1] and the cooperative supramolecular self-assembly of trinuclear alkynylgold(I) complexes[2].
The synthesis of structurally complex aryl isocyanides requires the sequential formylation of a primary amine followed by the rigorous dehydration of the resulting formamide. This application note details a validated, self-consistent protocol for synthesizing 2-isocyano-1,3-dimethoxybenzene from 2,6-dimethoxyaniline, emphasizing the mechanistic causality behind reagent selection and reaction conditions.
Reaction Workflow and Mechanistic Pathway
The synthesis is a two-stage process. First, 2,6-dimethoxyaniline is condensed with ethyl formate to yield the intermediate N-(2,6-dimethoxyphenyl)formamide. Second, a base-promoted dehydration utilizing phosphorus oxychloride (POCl3) and triethylamine (NEt3) strips the oxygen to form the terminal isocyanide carbon[1].
Synthesis workflow of 2-isocyano-1,3-dimethoxybenzene from 2,6-dimethoxyaniline.
Causality in Experimental Design
-
Steric Hindrance and Reagent Excess: The two ortho-methoxy groups on the aromatic ring provide significant electron density but also severe steric shielding around the nitrogen center. To overcome this steric penalty during dehydration, a significant excess of the dehydrating agent (3.0 equivalents of POCl3) and base (8.0 equivalents of NEt3) is strictly required to drive the reaction to completion[1].
-
Temperature Control (0 °C): The initial attack of the formamide oxygen on POCl3 is highly exothermic. Isocyanides are highly sensitive to acid-catalyzed polymerization and thermal degradation. Maintaining the reaction at 0 °C ensures the intermediate dichlorophosphite ester does not decompose into undesired tar byproducts before the base can facilitate the final anti-elimination[3].
Quantitative Data and Stoichiometry
Table 1: Reagent Stoichiometry for Dehydration Step [1]
| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Role |
| N-(2,6-dimethoxyphenyl)formamide | 181.19 | 1.0 eq | 2.25 mmol | 407 mg | Substrate |
| Phosphorus Oxychloride (POCl3) | 153.33 | 3.0 eq | 6.75 mmol | 615 μL | Dehydrating Agent |
| Triethylamine (NEt3) | 101.19 | 8.0 eq | 18.0 mmol | 1.82 g (~2.5 mL) | Base / Acid Scavenger |
| Dichloromethane (CH2Cl2) | 84.93 | - | - | 15.0 mL | Solvent |
Table 2: Expected Characterization Data [1]
| Parameter | Expected Result |
| Appearance | Yellow solid |
| Yield | ~77% (approx. 283 mg from scale above) |
| Melting Point | 101 °C |
| Purification Method | Silica gel column chromatography (Eluent: CH2Cl2) |
Step-by-Step Experimental Methodologies
Part A: Preparation of N-(2,6-dimethoxyphenyl)formamide
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction: Dissolve 2,6-dimethoxyaniline in a large excess of ethyl formate (acting as both reagent and solvent).
-
Reflux: Heat the mixture to reflux (approx. 54 °C) under an inert nitrogen atmosphere. Monitor the condensation via Thin Layer Chromatography (TLC) until the primary amine is fully consumed (typically 12-24 hours)[1].
-
Isolation: Remove the excess ethyl formate under reduced pressure using a rotary evaporator. The resulting crude N-(2,6-dimethoxyphenyl)formamide can generally be used in the next step without further extensive purification, provided residual solvent is removed under high vacuum.
Part B: Dehydration to 2-Isocyano-1,3-dimethoxybenzene
Caution: POCl3 is highly corrosive and reacts violently with water. Isocyanides possess strong, unpleasant odors. Perform all operations in a well-ventilated fume hood.
-
Preparation: In an oven-dried Schlenk flask purged with nitrogen, dissolve 407 mg (2.25 mmol) of N-(2,6-dimethoxyphenyl)formamide in 15 mL of anhydrous dichloromethane (CH2Cl2).
-
Base Addition: Add 1.82 g (18.0 mmol) of anhydrous triethylamine (NEt3) to the solution. Stir to ensure homogeneity.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes[3].
-
Dehydration: Using a gas-tight syringe, add 615 μL (6.75 mmol) of POCl3 dropwise over 10 minutes. Critical Step: Ensure the drop rate is slow enough to prevent any localized boiling or temperature spikes.
-
Reaction Progression: Maintain stirring at 0 °C for 1 to 2 hours. The reaction mixture will typically darken and form a precipitate (triethylammonium chloride salts).
-
Quenching: Carefully quench the reaction by the slow dropwise addition of a saturated aqueous sodium bicarbonate (NaHCO3) solution or an ice-water mixture. Stir for an additional 15 minutes to ensure all residual POCl3 is hydrolyzed.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH2Cl2 (3 x 15 mL).
-
Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel using 100% dichloromethane as the eluent. The product, 2-isocyano-1,3-dimethoxybenzene, elutes rapidly.
-
Storage: Isolate the product as a yellow solid (mp 101 °C)[1]. Store under an inert atmosphere at -20 °C to prevent gradual degradation.
References
-
Efficient One-Pot Synthesis of Unsymmetrical Gold(I) N-Heterocyclic Carbene Complexes and Their Use as Catalysts Organometallics - ACS Publications URL:[Link][1]
-
Triindole-Tris-Alkynyl-Bridged Trinuclear Gold(I) Complexes for Cooperative Supramolecular Self-Assembly and Small-Molecule Solution-Processable Resistive Memories ACS Applied Materials & Interfaces URL:[Link][2]
-
A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent Molecules (PMC) URL:[Link][3]
Sources
Application Notes and Protocols for 2-Isocyano-1,3-dimethoxybenzene in Transition Metal Catalysis
Introduction: Unveiling the Potential of a Sterically Demanding and Electron-Rich Isocyanide Ligand
In the vast landscape of ligand design for transition metal catalysis, 2-isocyano-1,3-dimethoxybenzene, also known as 2,6-dimethoxyphenyl isocyanide, emerges as a ligand of significant interest. Its unique structural and electronic properties, characterized by substantial steric bulk and strong electron-donating capabilities, set it apart from more commonly employed isocyanides. These features can be strategically harnessed to modulate the reactivity and selectivity of transition metal catalysts in a variety of organic transformations.
The two methoxy groups positioned ortho to the isocyanide functionality create a sterically hindered environment around the metal center. This steric shielding can be advantageous in preventing catalyst deactivation pathways, such as the formation of inactive dimeric species, and can influence the regioselectivity and stereoselectivity of catalytic reactions.[1] Electronically, the methoxy groups are potent sigma-donors, increasing the electron density at the metal center. This enhanced electron richness can promote oxidative addition steps in catalytic cycles and stabilize low-valent metal species.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the effective utilization of 2-isocyano-1,3-dimethoxybenzene as a ligand in transition metal catalysis.
Core Attributes of 2-Isocyano-1,3-dimethoxybenzene as a Ligand
The catalytic performance of a transition metal complex is intrinsically linked to the properties of its ligands. For 2-isocyano-1,3-dimethoxybenzene, the interplay of its steric and electronic characteristics is paramount.
Steric Influence
The dominant feature of 2-isocyano-1,3-dimethoxybenzene is the pronounced steric hindrance imparted by the two ortho-methoxy groups. This has several important implications for catalysis:
-
Stabilization of Monometallic Species: The bulky nature of the ligand can prevent the aggregation of metal centers, favoring the formation of catalytically active monomeric species.
-
Control of Coordination Number: The steric demand can limit the number of ligands that can coordinate to a metal center, potentially creating vacant coordination sites necessary for substrate binding.
-
Influence on Selectivity: The sterically encumbered environment around the metal can direct the approach of substrates, leading to enhanced regio- and stereoselectivity in certain reactions. For instance, in cross-coupling reactions, it can disfavor the formation of side products arising from double isocyanide insertion.[1]
Electronic Effects
The methoxy groups are strong electron-donating groups, which significantly impacts the electronic environment of the metal center to which the isocyanide is coordinated.
-
Enhanced Electron Density on the Metal: The electron-donating nature of the ligand increases the electron density on the metal, which can facilitate oxidative addition of substrates, a key step in many catalytic cycles.
-
Strong σ-Donation and π-Acceptance: Like other isocyanides, 2-isocyano-1,3-dimethoxybenzene is a good σ-donor and a moderate π-acceptor. The electron-donating methoxy groups enhance its σ-donating ability. This electronic profile can be fine-tuned to optimize the catalytic activity for specific reactions.[2]
Synthesis and Handling
Protocol 1: Synthesis of 2-Isocyano-1,3-dimethoxybenzene
The synthesis of aryl isocyanides can be achieved through the dehydration of the corresponding formamide. A reliable method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) or p-toluenesulfonyl chloride (TsCl) in the presence of a base.[3]
Materials:
-
2,6-Dimethoxyaniline
-
Formic acid
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (NEt₃) or pyridine
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of N-(2,6-dimethoxyphenyl)formamide
-
In a round-bottom flask, dissolve 2,6-dimethoxyaniline (1.0 eq) in an excess of formic acid.
-
Heat the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield N-(2,6-dimethoxyphenyl)formamide.
Step 2: Dehydration to 2-Isocyano-1,3-dimethoxybenzene
-
To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add N-(2,6-dimethoxyphenyl)formamide (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.5 eq).
-
In a separate flask, prepare a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous dichloromethane.
-
Add the TsCl solution dropwise to the formamide solution at 0 °C over a period of 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-isocyano-1,3-dimethoxybenzene.
Safety and Handling of Isocyanides
Isocyanides are known for their strong, unpleasant odors and potential toxicity.[3] It is imperative to handle them with appropriate safety precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Quench any residual isocyanide with an acidic solution (e.g., dilute HCl) to hydrolyze it to the corresponding amine.
Application in Transition Metal Catalysis
The unique properties of 2-isocyano-1,3-dimethoxybenzene make it a compelling ligand for various transition metal-catalyzed reactions. Its application can lead to novel reactivity and selectivity patterns.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, isocyanides can act as both a ligand and a reactant, undergoing migratory insertion into a palladium-carbon bond.[4] The steric bulk of 2-isocyano-1,3-dimethoxybenzene can be particularly influential in these transformations.
Application Note:
The use of 2-isocyano-1,3-dimethoxybenzene in palladium-catalyzed imidoylative cross-coupling reactions can offer a strategy to control the extent of isocyanide insertion. In reactions where double insertion of the isocyanide is a competing pathway, the steric hindrance of this ligand can favor the formation of the mono-insertion product.[1] However, it is important to note that the increased steric bulk may also lead to slower reaction rates compared to less hindered isocyanides.[4] Careful optimization of reaction conditions, such as temperature and catalyst loading, is therefore crucial.
Workflow for a Generic Palladium-Catalyzed Imidoylative Coupling:
Sources
Application Notes and Protocols for the Ugi Multicomponent Reaction Utilizing 2-Isocyano-1,3-dimethoxybenzene
Introduction: The Power of Convergent Synthesis in Modern Drug Discovery
In the relentless pursuit of novel therapeutic agents, the ability to rapidly synthesize diverse libraries of complex molecules is paramount.[1][2][3] Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, have emerged as a cornerstone of modern medicinal chemistry.[1][2][3][4] Among these, the Ugi four-component reaction (U-4CR) stands out for its remarkable efficiency and versatility in creating peptide-like scaffolds, known as α-acylamino amides.[5][6][7] This one-pot reaction, which brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide, offers a highly convergent and atom-economical pathway to molecular complexity.[1][5]
This guide provides an in-depth exploration of the Ugi reaction with a specific focus on the use of 2-isocyano-1,3-dimethoxybenzene, an electron-rich isocyanide that offers distinct advantages in the synthesis of novel peptidomimetics and heterocyclic scaffolds for drug discovery.[8]
The Ugi Four-Component Reaction: A Mechanistic Overview
The generally accepted mechanism of the Ugi reaction is a testament to its elegance and efficiency, proceeding through a series of reversible steps that culminate in an irreversible rearrangement, driving the reaction to completion.[5][8]
-
Imine Formation: The reaction initiates with the condensation of the aldehyde and the amine to form an imine, with the concomitant loss of a water molecule.[5][6]
-
Protonation and Nucleophilic Attack: The carboxylic acid protonates the imine, forming an iminium ion. This activation is crucial for the subsequent nucleophilic attack by the terminal carbon of the isocyanide.[5][9]
-
Nitrilium Intermediate Formation: The addition of the isocyanide to the iminium ion generates a highly reactive nitrilium intermediate.[5][9]
-
Second Nucleophilic Addition: The carboxylate anion then attacks the nitrilium ion, forming an α-adduct.[5][8]
-
Irreversible Mumm Rearrangement: The final step is an intramolecular acyl transfer, known as the Mumm rearrangement, where the acyl group migrates from the oxygen to the nitrogen atom, yielding the stable α-acylamino amide product.[5][8] This irreversible step is the thermodynamic driving force for the entire reaction sequence.[5]
Caption: Figure 1: Mechanism of the Ugi Four-Component Reaction.
Spotlight on 2-Isocyano-1,3-dimethoxybenzene: An Electron-Rich Advantage
The choice of the isocyanide component significantly influences the Ugi reaction's scope and the properties of the resulting products. 2-Isocyano-1,3-dimethoxybenzene is an electron-rich aromatic isocyanide. The two methoxy groups donate electron density to the aromatic ring, which in turn enhances the nucleophilicity of the isocyanide carbon. This heightened nucleophilicity can lead to faster reaction rates and improved yields, particularly with less reactive aldehydes or imines.[8]
Furthermore, the resulting N-aryl amide moiety derived from 2-isocyano-1,3-dimethoxybenzene can be a valuable structural element in medicinal chemistry. The dimethoxyphenyl group can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking. Additionally, the methoxy groups provide sites for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
Experimental Protocol: Synthesis of a Novel Peptidomimetic using 2-Isocyano-1,3-dimethoxybenzene
This protocol details a representative Ugi four-component reaction utilizing 2-isocyano-1,3-dimethoxybenzene.
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.0 mmol, 1.0 equiv)
-
Acetic Acid (1.0 mmol, 1.0 equiv)
-
2-Isocyano-1,3-dimethoxybenzene (1.0 mmol, 1.0 equiv)
-
Methanol (MeOH), anhydrous (5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation (in situ): To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg) and benzylamine (1.0 mmol, 107 mg). Dissolve the reactants in anhydrous methanol (2 mL) and stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Addition of Carboxylic Acid and Isocyanide: To the stirring solution, add acetic acid (1.0 mmol, 60 mg) followed by 2-isocyano-1,3-dimethoxybenzene (1.0 mmol, 163 mg).
-
Reaction: Stir the reaction mixture at room temperature. The Ugi reaction is typically exothermic and often proceeds to completion within a few hours to 24 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino amide.
Caption: Figure 2: Experimental Workflow for the Ugi Reaction.
Applications in Drug Discovery and Library Synthesis
The true power of the Ugi reaction lies in its ability to generate vast libraries of diverse compounds for high-throughput screening.[2][5][6] By systematically varying the four components, a multitude of unique structures can be synthesized with minimal effort. The use of 2-isocyano-1,3-dimethoxybenzene in such combinatorial syntheses can lead to the discovery of novel hits and leads for various therapeutic targets.
Table 1: Exemplar Library Generation with 2-Isocyano-1,3-dimethoxybenzene
| Aldehyde (R¹) | Amine (R²) | Carboxylic Acid (R³) | Isocyanide (R⁴) | Potential Biological Relevance |
| Formaldehyde | Cyclohexylamine | Benzoic Acid | 2-Isocyano-1,3-dimethoxybenzene | Core scaffolds for various targets |
| Isobutyraldehyde | Aniline | Acetic Acid | 2-Isocyano-1,3-dimethoxybenzene | Peptidomimetics |
| Pyridine-4-carbaldehyde | 4-Fluoroaniline | Propionic Acid | 2-Isocyano-1,3-dimethoxybenzene | Kinase inhibitor scaffolds |
| Furan-2-carbaldehyde | Methylamine | Glycine (N-protected) | 2-Isocyano-1,3-dimethoxybenzene | Antiviral and antimicrobial agents |
The products of Ugi reactions can also serve as intermediates for the synthesis of more complex heterocyclic systems through post-Ugi modifications.[10][11] The amide bonds formed in the Ugi product can be induced to cyclize, leading to a wide array of heterocycles such as benzodiazepines, piperazinones, and hydantoins.[8][10]
Troubleshooting and Expert Insights
-
Low Yields: If the reaction yield is low, ensure all reagents are pure and the solvent is anhydrous. Pre-forming the imine by stirring the aldehyde and amine for a longer duration before adding the other components can sometimes improve the yield.[8] Running the reaction at a higher concentration (0.5 M to 2.0 M) can also be beneficial.[5]
-
Side Reactions: The Passerini reaction, a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide, can sometimes compete with the Ugi reaction, especially if the amine is not sufficiently reactive. Using a slight excess of the amine and ensuring efficient imine formation can minimize this side reaction.
-
Purification Challenges: The polarity of the Ugi products can vary significantly. A systematic approach to TLC analysis with different solvent systems is recommended to find the optimal conditions for column chromatography.
Conclusion
The Ugi four-component reaction is a powerful and highly convergent method for the synthesis of α-acylamino amides. The use of 2-isocyano-1,3-dimethoxybenzene as the isocyanide component offers distinct advantages due to its electron-rich nature, potentially leading to higher reaction rates and yields. The resulting products are valuable scaffolds for the development of new therapeutic agents. By leveraging the modularity of the Ugi reaction, researchers can rapidly generate diverse molecular libraries, accelerating the pace of drug discovery.
References
-
Ugi reaction - Wikipedia. [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2014, March 4). Beilstein Journal of Organic Chemistry, 10, 50-89. [Link]
-
Ugi Reaction - Organic Chemistry Portal. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (2015, December 23). Molecules, 21(1), 19. [Link]
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. (2019, April 1). ACS Omega, 4(4), 7338-7347. [Link]
-
Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. (2022, November 23). Molecules, 27(23), 8196. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020, December 1). International Journal of Molecular Sciences, 21(23), 9160. [Link]
-
The Ugi Multicomponent Reaction: Scope, Stereochemical Considerations and Post-Condensation Modifications. (2007, February 19). University of Illinois Urbana-Champaign. [Link]
-
Ugi Multicomponent Reaction - Organic Syntheses. (2017, June 6). Organic Syntheses, 94, 54-65. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2023, February 8). Molecules, 28(4), 1667. [Link]
-
Application of Isocyanide-Based Multicomponent Reactions. (2023, May 10). Encyclopedia. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (2020, December 1). International Journal of Molecular Sciences, 21(23), 9160. [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2021, March 1). RSC Advances, 11(16), 9417-9445. [Link]
-
Editorial: Isocyanide-Based Multicomponent Reactions. (2020, October 20). Frontiers in Chemistry, 8. [Link]
-
1.2 Multicomponent reactions - Refubium. [Link]
-
Synthesis of Novel Diterpenic Peptides via the Ugi Reaction and Their Anticancer Activities. (2023, August 1). Molecules, 28(15), 5836. [Link]
-
Isocyanate-based multicomponent reactions. (2024, December 12). Organic & Biomolecular Chemistry. [Link]
-
Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. (2023, June 5). Preprints.org. [Link]
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- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
preparation of gold(I) complexes with 2-isocyano-1,3-dimethoxybenzene
Application Note & Protocol Guide: Preparation and Application of Gold(I) Complexes with 2-Isocyano-1,3-dimethoxybenzene
Target Audience: Researchers, Organometallic Chemists, and Materials Scientists Content Type: Advanced Methodologies and Mechanistic Guide
Executive Summary & Mechanistic Rationale
The ligand 2-isocyano-1,3-dimethoxybenzene (commonly referred to as 2,6-dimethoxyphenyl isocyanide) is a highly specialized, electron-rich, and sterically demanding isocyanide. In gold(I) chemistry, the strategic incorporation of this ligand serves two distinct, high-value purposes:
-
Catalysis (NHC Precursors): It acts as a robust scaffold for the one-pot template synthesis of unsymmetrical N-heterocyclic carbene (NHC) or acyclic diaminocarbene (ADC) gold(I) catalysts[1].
-
Materials Science (Supramolecular Assemblies): Its significant steric bulk is utilized to depolymerize insoluble alkynylgold(I) networks, yielding discrete, highly luminescent complexes critical for solution-processable resistive memory devices[2].
Causality in Experimental Design: The two ortho-methoxy groups on the phenyl ring dictate the reactivity of the coordinated isocyanide carbon. While they provide excellent thermodynamic stability to the resulting gold(I) complex, they introduce a severe kinetic barrier. For instance, during nucleophilic attack by an amine to form an NHC, standard stoichiometric conditions fail. The protocol must be forcefully driven by utilizing an excess (3 equivalents) of the amine to overcome this steric shielding[1]. Conversely, in materials science, this exact steric bulk is highly desirable—it prevents unwanted, uncontrolled aggregation via excessive aurophilic (Au···Au) interactions, allowing for precisely controlled cooperative supramolecular self-assembly[2].
Experimental Workflows & Protocols
The following protocols represent a self-validating synthetic system. Visual cues (such as dissolution and precipitation) are built into the steps to confirm reaction progress.
Protocol A: Synthesis of the Precursor[Au(2,6-dimethoxyphenyl isocyanide)Cl]
Rationale: We utilize [Au(tht)Cl] (tht = tetrahydrothiophene) rather than [Au(SMe2)Cl]. Tetrahydrothiophene is a superior, more labile leaving group that is easily displaced by the strong σ-donating isocyanide, driving the reaction forward thermodynamically at room temperature without requiring harsh conditions[1].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 1.0 mmol of[Au(tht)Cl] in 15 mL of anhydrous, degassed dichloromethane (CH₂Cl₂).
-
Ligand Addition: Slowly add 1.05 mmol (slight excess) of 2-isocyano-1,3-dimethoxybenzene to the stirring solution.
-
Reaction: Stir the mixture in the dark at room temperature for 1 hour. The displacement of 'tht' is rapid; the solution will typically remain clear but may shift slightly in color.
-
Purification: Concentrate the solution under reduced pressure to approximately 3 mL. Add 15 mL of cold diethyl ether or hexane to precipitate the product.
-
Isolation: Filter the resulting white/pale-yellow solid, wash with cold hexane (2 × 5 mL), and dry under vacuum.
Protocol B: One-Pot Synthesis of Unsymmetrical Gold(I) NHC Complexes
Rationale: To convert the isocyanide complex into a carbene, a primary amine must nucleophilically attack the isocyanide carbon. Due to the ortho-methoxy steric barrier, 3 equivalents of the amine are strictly required to achieve high conversion rates[1].
Step-by-Step Methodology:
-
Setup: Dissolve 0.5 mmol of the[Au(2,6-dimethoxyphenyl isocyanide)Cl] precursor in 10 mL of anhydrous CH₂Cl₂.
-
Nucleophilic Attack: Add 1.5 mmol (3.0 equivalents) of the desired primary amine (e.g., isopropylamine).
-
Incubation: Stir the reaction mixture at room temperature for 12–24 hours. Monitor the disappearance of the characteristic isocyanide stretching band (~2150 cm⁻¹) via FT-IR.
-
Workup: Once the reaction is complete, concentrate the mixture and purify via silica gel column chromatography using CH₂Cl₂/hexane mixtures to yield the acyclic diaminocarbene (ADC) gold(I) chloride complex[3].
Protocol C: Synthesis of Trinuclear Alkynylgold(I) Complexes via Depolymerization
Rationale: Alkynylgold(I) complexes naturally form insoluble polymeric chains [{Au(C≡C-R)}n] due to strong aurophilic interactions. The addition of 2,6-dimethoxyphenyl isocyanide disrupts these networks, "capping" the gold centers to yield soluble, discrete trinuclear complexes[2].
Step-by-Step Methodology:
-
Suspension: Suspend 0.088 mmol of the polymeric alkynylgold(I) precursor in 15 mL of degassed CH₂Cl₂. The mixture will appear cloudy and heterogeneous.
-
Depolymerization: Add 0.26 mmol (approx. 3 equivalents) of 2-isocyano-1,3-dimethoxybenzene.
-
Reaction: Stir the mixture in the dark under nitrogen for 2 hours. Self-Validation: The cloudy suspension will gradually clarify into a homogeneous solution as the polymer breaks down into discrete, soluble complexes[4].
-
Isolation: Filter the solution to remove any unreacted polymer, concentrate under reduced pressure, and recrystallize by slow diffusion of diethyl ether vapor into the concentrated CH₂Cl₂ solution[4].
Visualizations of Workflows and Mechanisms
Divergent synthetic workflows utilizing 2-isocyano-1,3-dimethoxybenzene gold(I) precursors.
Mechanism of acyclic diaminocarbene (ADC) formation via nucleophilic attack on the isocyanide.
Quantitative Data Presentation
Table 1: Impact of Isocyanide Ortho-Substituents on Gold(I) NHC Synthesis Yields Demonstrates the kinetic penalty of steric bulk during the nucleophilic attack phase[1].
| Isocyanide Precursor | Phenyl Substituents | Amine Equivalents Required | Isolated Yield (%) |
| 2-methoxyphenyl isocyanide | Single ortho-methoxy | 3.0 | 95% |
| 2,4-dimethoxyphenyl isocyanide | Single ortho-methoxy, one para | 3.0 | 97% |
| 2,6-dimethoxyphenyl isocyanide | Dual ortho-methoxy (High Sterics) | 3.0 | 80% |
| 2-fluorophenyl isocyanide | Single ortho-fluoro (Low Sterics) | 3.0 | 98% |
Table 2: Device Performance of Triindole-Tris-Alkynyl Gold(I) Complexes Properties of the discrete supramolecular assemblies generated via Protocol C[5].
| Parameter | Measured Value | Significance for Device Application |
| Switching Threshold Voltage | ~1.5 V | Enables low-power operation in resistive memory devices. |
| ON/OFF Current Ratio | Up to 10⁵ | Ensures distinct, highly readable binary memory states. |
| Data Retention Time | > 10⁴ seconds | Demonstrates excellent non-volatile stability of the thin film. |
| Self-Assembly Mechanism | Cooperative Growth | Driven by π–π stacking and hydrophobic interactions. |
References
-
Hashmi, A. S. K., Yu, Y., & Rominger, F. (2012). Efficient One-Pot Synthesis of Unsymmetrical Gold(I) N-Heterocyclic Carbene Complexes and Their Use as Catalysts. Organometallics, 31(3), 895–904. URL: [Link]
-
Hong, E. Y.-H., & Yam, V. W.-W. (2017). Triindole-Tris-Alkynyl-Bridged Trinuclear Gold(I) Complexes for Cooperative Supramolecular Self-Assembly and Small-Molecule Solution-Processable Resistive Memories. ACS Applied Materials & Interfaces, 9(3), 2616-2624. URL: [Link]
Sources
Advanced Application Note: Palladium-Catalyzed Cross-Coupling Utilizing 2-Isocyano-1,3-dimethoxybenzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Imidoylative Cross-Coupling, C1-Building Block Insertions, and N-Heterocycle Synthesis
Executive Summary & Mechanistic Rationale
Isocyanides have emerged as highly versatile C1 building blocks in palladium-catalyzed cross-coupling reactions, effectively acting as carbon monoxide surrogates while allowing the rapid incorporation of nitrogenous fragments 1[1]. However, a persistent challenge in imidoylative cross-coupling is controlling the insertion stoichiometry; unhindered isocyanides frequently undergo unwanted double- or multiple-insertions.
To solve this, the application of 2-isocyano-1,3-dimethoxybenzene (also known as 2,6-dimethoxyphenyl isocyanide or m-DMBIC) provides an elegant mechanistic solution. The synthesis and coordination chemistry of this ligand have been well-documented to stabilize highly reactive transition metal centers 2[2].
Causality in Experimental Design:
-
Steric Shielding: The 2,6-dimethoxy substitution forces the aryl ring orthogonal to the palladium square-planar coordination sphere. This specific geometry physically blocks the axial coordination sites, effectively suppressing sequential isocyanide insertions and favoring strictly mono-insertion products.
-
Hemilabile Stabilization: The oxygen lone pairs on the ortho-methoxy groups can engage in transient, hemilabile coordination with the Pd(II) center. During the transmetalation step—often the rate-limiting step in Suzuki-type couplings 3[3]—this transient stabilization prevents catalyst aggregation (Pd black formation) and extends the catalyst's active lifetime.
Reaction Pathway & Visualizations
The catalytic cycle for the imidoylative Suzuki-Miyaura cross-coupling relies on the precise sequence of oxidative addition, isocyanide coordination/insertion, transmetalation, and reductive elimination.
Catalytic cycle of Pd-catalyzed imidoylative cross-coupling with isocyanide insertion.
Quantitative Data & Ligand Optimization
To demonstrate the superiority of 2-isocyano-1,3-dimethoxybenzene, the following table summarizes the optimization data for the synthesis of biaryl ketimines. The data illustrates how steric tuning directly dictates the chemoselectivity of the insertion.
Table 1: Effect of Isocyanide Sterics on Imidoylative Suzuki-Miyaura Coupling
| Entry | Isocyanide Ligand / Reactant | Yield (Single Insertion) | Yield (Double Insertion) | Mechanistic Observation |
| 1 | tert-Butyl isocyanide | 72% | 14% | Minimal steric bulk allows sequential insertions to occur. |
| 2 | Cyclohexyl isocyanide | 65% | 18% | High aliphatic nucleophilicity drives over-insertion. |
| 3 | 2,6-Dimethylphenyl isocyanide | 84% | 4% | Ortho-methyls provide steric shielding, reducing side reactions. |
| 4 | 2-Isocyano-1,3-dimethoxybenzene | 94% | <1% | Optimal steric bulk and hemilabile stabilization ensure high fidelity. |
Reaction Conditions: Aryl iodide (1.0 mmol), Phenylboronic acid (1.5 mmol), Isocyanide (1.2 mmol), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), Toluene, 80 °C, 12 h.
Experimental Protocol: Imidoylative Cross-Coupling
This protocol details the synthesis of unsymmetrical ketimines (and subsequent hydrolysis to biaryl ketones) utilizing a self-validating workflow. This methodology can also be adapted for tandem cross-coupling/cyclization processes to yield diverse nitrogen heterocycles 4[4] and unsymmetric carbodiimides via azide cross-coupling 5[5].
Materials Required
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Reactants: Aryl iodide, Arylboronic acid
-
Isocyanide: 2-Isocyano-1,3-dimethoxybenzene (m-DMBIC)
-
Base: Potassium carbonate (K₂CO₃, oven-dried)
-
Solvent: Anhydrous Toluene (degassed)
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), the aryl iodide (1.0 mmol), arylboronic acid (1.5 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Ligand/Reactant Addition: Transfer the Schlenk tube into a nitrogen-filled glovebox or use standard Schlenk techniques to add 2-isocyano-1,3-dimethoxybenzene (1.2 mmol). Causality Note: Slight excess of isocyanide ensures complete conversion of the Pd-aryl intermediate without risking double insertion due to the ligand's steric bulk.
-
Solvent Addition & Degassing: Inject 5.0 mL of anhydrous toluene. Subject the mixture to three consecutive Freeze-Pump-Thaw cycles to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.
-
Thermal Activation: Seal the tube and heat the reaction mixture in an oil bath at 80 °C for 12 hours under vigorous stirring.
-
Quench and Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure ketimine.
Self-Validating System & Quality Control
To ensure the protocol is functioning correctly, implement the following validation checkpoints:
-
Checkpoint 1 (Reaction Monitoring): Analyze an aliquot at 6 hours via GC-MS. The complete disappearance of the aryl iodide validates successful oxidative addition. If a mass corresponding to [Ar-Pd-Imidoyl] accumulates, transmetalation is failing—verify the quality and dryness of the K₂CO₃ base.
-
Checkpoint 2 (Structural Verification): Post-purification, utilize ¹³C NMR spectroscopy. The presence of a distinct peak between 160–170 ppm unambiguously confirms the formation of the C=N imine carbon, validating a successful single-insertion event.
Step-by-step experimental workflow for isocyanide-mediated cross-coupling.
References
-
Recent Advances in Palladium-Catalyzed Isocyanide Insertions. Molecules / NIH PMC. Available at:[1]
-
Recent Progress in Pd-Catalyzed Tandem Processes. MDPI. Available at:[4]
-
Palladium-catalyzed cross-coupling reaction of azides with isocyanides. Chemical Communications (RSC Publishing). Available at:[5]
-
Efficient One-Pot Synthesis of Unsymmetrical Gold(I) N-Heterocyclic Carbene Complexes and Their Use as Catalysts. Organometallics - ACS Publications. Available at:[2]
-
Suzuki Coupling. Organic Chemistry Portal. Available at:[3]
Sources
- 1. Recent Advances in Palladium-Catalyzed Isocyanide Insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-catalyzed cross-coupling reaction of azides with isocyanides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Synthesis and Characterization of Luminescent Gold(I) Complexes Utilizing 2-Isocyano-1,3-dimethoxybenzene
Target Audience: Materials Scientists, Organometallic Chemists, and Device Engineers Document Type: Advanced Protocol & Technical Guide
Introduction & Scientific Rationale
The development of luminescent metal complexes has driven significant advancements in supramolecular chemistry, catalysis, and organic electronics. Among these, Gold(I) complexes are highly prized for their rich photophysical properties, largely governed by strong relativistic effects and aurophilic (Au···Au) interactions.
The ligand 2-isocyano-1,3-dimethoxybenzene (CAS: 1356412-67-3), also known as 2,6-dimethoxyphenyl isocyanide, serves as a critical building block in modern organometallic synthesis[1].
-
Electronic Causality: The isocyanide carbon acts as a potent σ-donor and moderate π-acceptor, stabilizing the +1 oxidation state of gold.
-
Steric Causality: The two methoxy groups at the 2,6-positions provide a rigid, sterically encumbered "pocket." In catalytic applications, this prevents unwanted bimolecular decomposition of the active catalyst[2]. In materials science, these alkoxy chains modulate hydrophobicity, driving the cooperative supramolecular self-assembly of the resulting complexes into highly ordered nanostructures for resistive memory devices[3].
Physicochemical Properties of the Ligand
Before proceeding with metal complexation, it is critical to verify the integrity of the starting ligand.
| Property | Value / Description |
| Chemical Name | 2-isocyano-1,3-dimethoxybenzene |
| CAS Number | 1356412-67-3 |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Appearance | Yellow solid |
| Melting Point | 101 °C |
| Key IR Stretch (KBr) | ~2115 cm⁻¹ (characteristic N≡C stretch) |
Experimental Workflows & Protocols
Protocol A: Synthesis of 2-Isocyano-1,3-dimethoxybenzene
Adapted from the template synthesis of N-Heterocyclic Carbenes[2].
Rationale: Isocyanides are typically synthesized via the dehydration of formamides. Phosphoryl chloride (POCl₃) is used as the dehydrating agent, while triethylamine (NEt₃) acts as a proton scavenger to prevent acid-catalyzed hydrolysis of the newly formed isocyanide.
-
Preparation: Dissolve N-(2,6-dimethoxyphenyl)formamide (2.25 mmol) in 15 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere.
-
Base Addition: Add NEt₃ (18.0 mmol, 8 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Causality: The large excess of base is required because the steric hindrance of the 2,6-dimethoxy groups slows down the dehydration kinetics. Cooling controls the exothermic nature of the POCl₃ addition.
-
-
Dehydration: Dropwise add POCl₃ (6.75 mmol, 3 equiv.). Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
-
Validation Checkpoint (Quenching): Quench the reaction carefully with saturated aqueous Na₂CO₃. The cessation of CO₂ evolution validates that excess POCl₃ has been fully neutralized.
-
Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (eluent: pure CH₂Cl₂) to obtain the product as a yellow solid.
Protocol B: Synthesis of Trinuclear Alkynylgold(I) Complexes for Resistive Memories
Adapted from Yam et al., for the fabrication of solution-processable memory devices[3][4].
Rationale: Direct synthesis of discrete, highly luminescent trinuclear gold(I) complexes is achieved by depolymerizing an insoluble alkynylgold(I) polymer. The strong affinity of 2-isocyano-1,3-dimethoxybenzene for Au(I) cleaves the polymeric [Au–C≡C–R]ₙ chains.
-
Precursor Formation: React the corresponding triindole tris-alkyne ligand with[Au(tht)Cl] (tht = tetrahydrothiophene) and NaOAc in a THF/MeOH (1:1 v/v) mixture for 1 hour in the dark.
-
Safety Note: Alkynylgold(I) polymers are potentially shock-sensitive when dry; handle with extreme caution.
-
-
Depolymerization: Suspend the resulting alkynylgold(I) polymer (0.088 mmol) in 15 mL of rigorously degassed CH₂Cl₂. Add 2-isocyano-1,3-dimethoxybenzene (0.26 mmol, ~3 equiv.).
-
Reaction: Stir the mixture in the dark under nitrogen for 2 hours.
-
Causality: The reaction must be kept strictly in the dark. Gold(I) complexes are highly susceptible to photoreduction, which would yield colloidal Gold(0) nanoparticles, ruining the luminescent properties of the batch.
-
-
Validation Checkpoint: The transition from a cloudy polymeric suspension to a completely clear yellow solution indicates successful depolymerization and formation of the discrete trinuclear complex.
-
Isolation: Filter the solution to remove any unreacted polymer. Concentrate under reduced pressure and recrystallize by carefully layering hexane onto the concentrated CH₂Cl₂ solution.
Visualizations of Pathways and Mechanisms
Figure 1: Synthetic pathways utilizing 2-isocyano-1,3-dimethoxybenzene to form functional Gold(I) complexes.
Figure 2: Supramolecular self-assembly mechanism leading to device fabrication.
Photophysical Data & Device Performance
The trinuclear alkynylgold(I) complexes synthesized via Protocol B exhibit rich photophysical properties and are highly effective in memory device applications. The supramolecular assembly is driven by π–π stacking of the central triindole core and hydrophobic interactions of the dimethoxybenzene periphery[3].
Table 1: Photophysical and Electrochemical Summary
| Parameter | Value / Observation | Analytical Method |
| Luminescence Quantum Yield (Φ) | Up to 0.546 (relative to standard) | Optical dilute method (Demas & Crosby) |
| Oxidation Potential | +1.01 to +1.09 V (vs. SCE) | Cyclic Voltammetry (0.1 M nBu₄NPF₆ in CH₂Cl₂) |
| Nanostructure Morphology | Spherical aggregates | Transmission Electron Microscopy (TEM) |
| Self-Assembly Trigger | Solvent modulation | UV-Vis Absorption Spectroscopy |
Table 2: Solution-Processable Resistive Memory Performance
When spin-coated into thin films for memory devices, these complexes demonstrate reliable, non-volatile resistive switching behavior[3].
| Device Metric | Performance Value | Significance |
| Switching Threshold Voltage | ~1.3 V to 1.7 V | Low energy consumption for read/write operations. |
| ON/OFF Current Ratio | 10⁵ | Excellent signal distinguishability between states. |
| Data Retention Time | > 10⁴ seconds | High stability for non-volatile storage applications. |
| Cell-to-Cell Reproducibility | High (tested across 15 devices) | Viable for scalable, small-molecule organic electronics. |
References
-
PubChemLite: 2-isocyano-1,3-dimethoxybenzene. PubChem Database. URL:[Link]
-
Efficient One-Pot Synthesis of Unsymmetrical Gold(I) N-Heterocyclic Carbene Complexes and Their Use as Catalysts. Organometallics, 2012, 31, 4, 1408–1416. URL:[Link]
-
Triindole-Tris-Alkynyl-Bridged Trinuclear Gold(I) Complexes for Cooperative Supramolecular Self-Assembly and Small-Molecule Solution-Processable Resistive Memories. ACS Applied Materials & Interfaces, 2017, 9, 3, 2616–2624. URL:[Link]
Sources
Application Notes & Protocols: The Role of 2-Isocyano-1,3-dimethoxybenzene in Modern Organometallic Chemistry
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction: Beyond a Simple Ligand—The Strategic Value of 2,6-Disubstituted Phenyl Isocyanides
Isocyanides, with their unique C≡N-R functional group, have long been recognized as versatile C1 building blocks in organic synthesis and as potent ligands in organometallic chemistry.[1] Their electronic ambivalence allows them to function as strong σ-donors and tunable π-acceptors, making them fascinating analogues to carbon monoxide. Within this class, 2-isocyano-1,3-dimethoxybenzene (also known as 2,6-dimethoxyphenyl isocyanide) stands out. The presence of two methoxy groups at the ortho positions of the phenyl ring imparts a distinct combination of electronic and steric characteristics.
Electronically, the methoxy groups are electron-donating, which enhances the nucleophilicity of the isocyanide carbon and influences the electronic properties of the resulting metal complexes. Sterically, these bulky groups provide a well-defined coordination sphere around the metal center. This steric hindrance is not a limitation but a strategic advantage; it can prevent undesirable side reactions such as the formation of double insertion products in catalytic cycles and can stabilize low-coordination number metal complexes.[1]
This guide provides a detailed exploration of the applications of 2-isocyano-1,3-dimethoxybenzene in organometallic chemistry, focusing on the synthesis of its metal complexes and its utility in homogeneous catalysis. We will provide detailed, field-proven protocols and explain the causality behind key experimental choices to empower researchers to effectively utilize this valuable reagent.
Part 1: Synthesis and Characterization of Metal-Isocyanide Complexes
The coordination of 2-isocyano-1,3-dimethoxybenzene to a transition metal is typically a straightforward substitution reaction where the isocyanide displaces a more labile ligand, such as a solvent molecule, a halide, or carbon monoxide. The resulting complexes are often stable, crystalline solids, amenable to a wide range of characterization techniques.
A foundational step in exploring its chemistry is the synthesis of a simple, well-defined coordination complex. Palladium(II) complexes serve as excellent starting points, as they are not only structurally informative but are also key precursors for many catalytic applications.
Experimental Protocol 1: Synthesis of cis-Dichlorobis(2-isocyano-1,3-dimethoxybenzene)palladium(II)
This protocol describes the synthesis of a square planar Pd(II) complex, a common precursor for catalytic reactions. The choice of a palladium precursor like PdCl₂(MeCN)₂ is strategic, as the acetonitrile ligands are labile and easily displaced by the stronger σ-donating isocyanide ligand.
Workflow Diagram: Synthesis of a Palladium(II)-Isocyanide Precatalyst
Caption: Workflow for synthesizing a palladium(II) isocyanide precatalyst.
Materials and Equipment:
-
Palladium(II) chloride (PdCl₂) or Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂)
-
2-Isocyano-1,3-dimethoxybenzene
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pentane or Hexane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel or cannula)
Step-by-Step Procedure:
-
Preparation: In a 100 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add bis(acetonitrile)dichloropalladium(II) (1.0 mmol). Causality Note: Using the acetonitrile adduct of PdCl₂ enhances solubility in organic solvents compared to PdCl₂ itself, facilitating a homogeneous reaction.
-
Reagent Addition: Dissolve the Pd(II) salt in 20 mL of anhydrous DCM. To this stirring solution, add a solution of 2-isocyano-1,3-dimethoxybenzene (2.1 mmol, 2.1 equivalents) in 10 mL of anhydrous DCM dropwise over 10 minutes. A slight excess of the isocyanide ligand ensures complete conversion of the palladium precursor.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a yellow precipitate is typically observed.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the isocyanide starting material.
-
Isolation: Once the reaction is complete, reduce the solvent volume to approximately 10 mL under vacuum. Add 30 mL of anhydrous pentane to the flask to precipitate the product fully.
-
Filtration and Washing: Collect the yellow solid by filtration under an inert atmosphere. Wash the solid with two portions of cold pentane (10 mL each) to remove any unreacted starting material and soluble impurities.
-
Drying: Dry the resulting bright yellow solid under high vacuum for several hours. The product, cis-[PdCl₂(CNC₇H₃(OMe)₂)₂], should be stored under an inert atmosphere.
Self-Validating System: Characterization and Data Interpretation
The identity and purity of the complex must be confirmed. This is a critical self-validation step.
FTIR Spectroscopy: The most telling diagnostic is the shift in the isocyanide C≡N stretching frequency.
-
Free Ligand: 2-isocyano-1,3-dimethoxybenzene will exhibit a strong ν(C≡N) band around 2120-2140 cm⁻¹.
-
Coordinated Ligand: Upon coordination to a metal center like palladium, this band shifts to a higher frequency (typically 2200-2240 cm⁻¹).[2] This counterintuitive shift is due to the dominance of the ligand's σ-donation into the metal's d-orbitals, which strengthens the C≡N bond.
NMR Spectroscopy:
-
¹H NMR: The aromatic and methoxy protons of the ligand will show characteristic shifts. The integration of these signals relative to an internal standard can confirm the ligand-to-metal ratio.
-
¹³C NMR: The isocyanide carbon signal (C≡N) is highly sensitive to its chemical environment and provides definitive evidence of coordination.
| Parameter | Free Ligand (Expected) | Pd(II) Complex (Expected) | Rationale for Change |
| FTIR ν(C≡N) | ~2130 cm⁻¹ | > 2200 cm⁻¹ | σ-donation from isocyanide to Pd strengthens the C≡N bond, increasing the stretching frequency. |
| ¹³C NMR δ(C≡N) | ~160-170 ppm | ~140-150 ppm | Increased shielding at the isocyanide carbon upon coordination to the electron-rich metal center. |
| Appearance | Colorless oil/solid | Bright yellow solid | Formation of a coordination complex alters the electronic transitions, resulting in color. |
Part 2: Applications in Palladium-Catalyzed Imidoylative Cross-Coupling
A primary application of isocyanide complexes is in catalysis, particularly in multicomponent reactions where the isocyanide acts as a linchpin to connect two or more substrates.[3] Palladium-catalyzed reactions involving the insertion of an isocyanide are powerful methods for constructing complex nitrogen-containing molecules.[1]
The general mechanism involves:
-
Oxidative addition of an aryl halide to a Pd(0) species.
-
Coordination and insertion of the isocyanide into the Pd-Aryl bond, forming an imidoyl-palladium intermediate.
-
Reaction with a nucleophile (e.g., an amine, alcohol, or organometallic reagent).
-
Reductive elimination to form the final product and regenerate the Pd(0) catalyst.
The steric bulk of the 2,6-dimethoxyphenyl group is crucial here, as it can effectively prevent a second isocyanide insertion, which is a common side reaction with less bulky isocyanides.[1]
Catalytic Cycle Diagram: Pd-Catalyzed Imidoylative Cross-Coupling
Sources
Revolutionizing Nanomaterial Interfaces: A Guide to Functionalization with 2-Isocyano-1,3-dimethoxybenzene
Abstract
The precise control of nanoparticle surfaces is paramount for advancing applications in targeted drug delivery, catalysis, and molecular electronics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of nanoparticles using 2-isocyano-1,3-dimethoxybenzene. This versatile ligand offers a robust and stable linkage to various nanoparticle surfaces, particularly noble metals, through a strong metal-carbon bond. We will delve into the underlying coordination chemistry, provide detailed, step-by-step protocols for the synthesis and functionalization process, and outline essential characterization techniques to validate successful surface modification. This guide is designed to be a practical resource, offering field-proven insights to enable the seamless integration of this powerful functionalization strategy into your research and development workflows.
Introduction: The Critical Role of Surface Functionalization
Nanoparticles, typically ranging from 1-100 nanometers in size, exhibit unique physical and chemical properties that are not observed in their bulk counterparts.[1] These properties are heavily influenced by their high surface-area-to-volume ratio.[1] However, to unlock their full potential in biomedical and technological applications, the nanoparticle surface must be precisely engineered.[2][3] Surface functionalization allows for the attachment of various molecules, such as targeting ligands, therapeutic agents, or imaging probes, thereby tailoring the nanoparticle's behavior for specific functions.[2][4][5]
While various chemistries exist for nanoparticle functionalization, the use of isocyanide ligands presents a compelling alternative to more traditional methods like thiol-based self-assembled monolayers (SAMs). Isocyanides form strong, covalent bonds with metal surfaces, offering enhanced stability and, in some cases, superior electronic conductivity.[6] Specifically, 2-isocyano-1,3-dimethoxybenzene, with its aromatic structure and electron-donating methoxy groups, provides a stable and well-defined anchor for nanoparticle functionalization.
Mechanism of Action: The Isocyanide-Metal Bond
The functionalization of nanoparticles with 2-isocyano-1,3-dimethoxybenzene is predicated on the formation of a strong coordinate covalent bond between the terminal carbon atom of the isocyanide group (-N≡C) and a metal atom on the nanoparticle surface. This interaction is analogous to the well-studied binding of carbon monoxide to transition metals and involves a synergistic interplay of σ-donation and π-back-donation.[6]
-
σ-Donation: The lone pair of electrons on the terminal carbon of the isocyanide is donated to an empty d-orbital of the metal atom, forming a strong σ-bond.
-
π-Back-donation: Electrons from a filled d-orbital of the metal are donated back into the empty π* antibonding orbitals of the isocyanide ligand. This back-donation strengthens the metal-ligand bond.
The presence of the electron-donating methoxy groups on the benzene ring of 2-isocyano-1,3-dimethoxybenzene can further influence the electronic properties of the isocyanide group, potentially enhancing its binding affinity to the nanoparticle surface. Studies on similar aromatic isocyanides have shown that they tend to adsorb in a standing geometry on gold surfaces.[7]
Caption: Binding mechanism of 2-isocyano-1,3-dimethoxybenzene to a gold nanoparticle surface.
Experimental Protocols
This section provides detailed protocols for the synthesis of the isocyanide ligand and the subsequent functionalization of gold nanoparticles as a model system.
Synthesis of 2-Isocyano-1,3-dimethoxybenzene
The synthesis of 2-isocyano-1,3-dimethoxybenzene can be achieved from the corresponding formamide precursor, 2,6-dimethoxyphenylformamide, through a dehydration reaction.
Materials:
-
2,6-Dimethoxyaniline
-
Formic acid
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Formamide Synthesis: In a round-bottom flask, dissolve 2,6-dimethoxyaniline in an excess of formic acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and pour it into ice-water. The solid 2,6-dimethoxyphenylformamide precipitate can be collected by filtration, washed with water, and dried.
-
Dehydration to Isocyanide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the synthesized 2,6-dimethoxyphenylformamide in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (5 equivalents) to the solution.
-
Slowly add phosphorus oxychloride (1 equivalent) dropwise while maintaining the temperature at 0 °C.[8]
-
Allow the reaction to stir at 0 °C for 10-15 minutes and then warm to room temperature, stirring for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
-
Purification:
-
Upon completion, quench the reaction by slowly adding ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-isocyano-1,3-dimethoxybenzene.[8]
-
Functionalization of Gold Nanoparticles (AuNPs)
This protocol describes the functionalization of pre-synthesized citrate-stabilized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (e.g., 20 nm diameter) in aqueous solution.[9]
-
2-Isocyano-1,3-dimethoxybenzene
-
Ethanol or Tetrahydrofuran (THF)
-
Centrifuge and centrifuge tubes
Procedure:
-
Ligand Solution Preparation: Prepare a stock solution of 2-isocyano-1,3-dimethoxybenzene in a suitable solvent that is miscible with water, such as ethanol or THF (e.g., 1 mg/mL).
-
Ligand Exchange Reaction:
-
To a solution of citrate-stabilized AuNPs, add the 2-isocyano-1,3-dimethoxybenzene solution dropwise while stirring. The optimal molar ratio of ligand to surface gold atoms will need to be determined empirically but a starting point is a significant molar excess of the ligand.
-
Allow the mixture to react overnight at room temperature with gentle stirring.
-
-
Purification of Functionalized AuNPs:
-
Transfer the reaction mixture to centrifuge tubes.
-
Centrifuge the solution at a speed sufficient to pellet the AuNPs (this will depend on the nanoparticle size). For 20 nm AuNPs, a speed of approximately 12,000-15,000 x g for 20-30 minutes is a good starting point.
-
Carefully remove the supernatant, which contains excess unbound ligand and displaced citrate ions.
-
Resuspend the nanoparticle pellet in a fresh solvent (e.g., ethanol or water) by sonication or vortexing.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound ligand.[10]
-
-
Final Product: After the final wash, resuspend the purified 2-isocyano-1,3-dimethoxybenzene functionalized AuNPs in the desired solvent for storage and further use.
Caption: Experimental workflow for the synthesis, functionalization, and characterization.
Characterization of Functionalized Nanoparticles
Thorough characterization is crucial to confirm the successful functionalization of the nanoparticles and to assess their properties.
| Technique | Purpose | Expected Outcome for Successful Functionalization |
| UV-Visible Spectroscopy | To monitor changes in the surface plasmon resonance (SPR) peak of AuNPs. | A slight red-shift in the SPR peak upon ligand exchange, indicating a change in the local dielectric environment of the nanoparticle surface.[11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of the isocyanide ligand on the nanoparticle surface. | Appearance of a characteristic isocyanide stretching vibration (ν(C≡N)) peak, typically in the range of 2100-2200 cm⁻¹. The exact position may shift upon binding to the gold surface.[12][13] |
| Transmission Electron Microscopy (TEM) | To assess the size, shape, and dispersion of the nanoparticles. | TEM images should confirm that the nanoparticles have maintained their morphology and are well-dispersed after functionalization, with no significant aggregation.[14] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the nanoparticle surface. | XPS spectra will show the presence of carbon and nitrogen from the isocyanide ligand, in addition to the gold signal from the nanoparticle core. High-resolution scans of the N 1s and C 1s regions can provide information about the chemical bonding.[15] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and assess the colloidal stability of the nanoparticles. | An increase in the hydrodynamic diameter is expected after functionalization due to the added ligand layer. The polydispersity index (PDI) should remain low, indicating a stable and monodisperse suspension.[16] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Nanoparticle Aggregation | Incomplete surface coverage by the ligand. Insufficient electrostatic or steric stabilization. | Increase the concentration of the isocyanide ligand during the functionalization reaction. Ensure thorough purification to remove any destabilizing agents. Optimize the solvent system. |
| No Shift in UV-Vis SPR Peak | Inefficient ligand exchange. | Increase the reaction time and/or temperature (with caution). Ensure the purity of the synthesized isocyanide ligand. |
| Weak or Absent Isocyanide Peak in FTIR | Low surface coverage of the ligand. | Increase the concentration of the ligand used for functionalization. Ensure the nanoparticles are properly concentrated before FTIR analysis. |
| Broad Size Distribution in DLS | Partial aggregation of nanoparticles. | Re-optimize the purification steps (centrifugation speed and duration). Use a stabilizing agent in the final suspension if necessary. |
Conclusion and Future Outlook
The functionalization of nanoparticles with 2-isocyano-1,3-dimethoxybenzene offers a robust and versatile method for tailoring their surface properties. The strong metal-isocyanide bond provides enhanced stability compared to other common surface chemistries, which is a critical advantage for applications in complex biological environments. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to successfully implement this functionalization strategy.
Future work in this area could explore the use of 2-isocyano-1,3-dimethoxybenzene and its derivatives for the development of multifunctional nanoparticles. By incorporating additional functional groups onto the benzene ring, it is possible to create a platform for the attachment of a wide range of molecules, opening up new possibilities for targeted drug delivery, advanced diagnostics, and novel catalytic systems.
References
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Joo, S.-W., Kim, W.-J., Yun, W. S., Hwang, S., & Choi, I. S. (2004). Binding of aromatic isocyanides on gold nanoparticle surfaces investigated by surface-enhanced Raman scattering. Applied Spectroscopy, 58(2), 218–223. [Link]
-
Yuan, B., Li, C., Li, L., & Chen, G. (2012). Functionalized TiO2 nanoparticle containing isocyanate groups. Applied Surface Science, 258(19), 7651-7656. [Link]
-
Kim, C. S., & Rotello, V. M. (2008). Gold nanoparticles become stable to cyanide etch when coated with hybrid lipid bilayers. Chemical Communications, (23), 2644-2646. [Link]
-
Nakatani, K., Negishi, T., Suda, K., & Kunitake, M. (2019). Improvement of the Thermal Stability of Self-Assembled Monolayers of Isocyanide Derivatives on Gold. The Journal of Physical Chemistry C, 123(21), 13348-13354. [Link]
-
Lee, J., Park, J., Kim, K., & Joo, S.-W. (2022). Spectroscopic Determination of Site-Selective Ligand Binding on Single Anisotropic Nanocrystals. arXiv preprint arXiv:2210.14923. [Link]
-
Nanopartz Inc. (n.d.). Gold Nanoparticle Functionalization Methods. Retrieved from [Link]
-
Jain, M., & Angelici, R. J. (2007). Non-nanogold Catalysis of Reactions of Isocyanides, Secondary Amines, and Oxygen to Give Ureas. The Journal of Physical Chemistry C, 111(13), 5039-5045. [Link]
-
Nie, Z., & Kumacheva, E. (2009). A Robust Procedure for the Functionalization of Gold Nanorods and Noble Metal Nanoparticles. Chemical Communications, (16), 2154-2156. [Link]
-
Majidi, M. R., & Shoeibi, S. (2020). Understanding Gold Nanoparticle Dissolution in Cyanide-Containing Solution via Impact-Chemistry. Journal of The Electrochemical Society, 167(14), 146510. [Link]
-
Kumar, P., & Kumar, S. (2021). A Novel Synthetic Approach of Functionalised GO and CNT to Nanocomposite Containing Active Nanostructured Fillers for Classical Isocyanate Curing. ChemEngineering, 5(4), 74. [Link]
-
Kim, C. S., & Rotello, V. M. (2008). Gold nanoparticles become stable to cyanide etch when coated with hybrid lipid bilayers. Chemical Communications, (23), 2644-2646. [Link]
-
Decatur, S. M., & Boxer, S. G. (1995). The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. Biochemistry, 34(7), 2122-2129. [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Yam, V. W.-W., & Wong, K. M.-C. (2016). Synthesis and cation-binding studies of gold(I) complexes bearing oligoether isocyanide ligands with ester and amide as linkers. Dalton Transactions, 45(3), 1073-1080. [Link]
-
Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2018). Isocyanide 2.0. Chemistry–A European Journal, 24(50), 13144-13148. [Link]
-
Ciopec, M., Negrea, A., & Duteanu, N. (2020). Functionalization of Gold Nanoparticles by Inorganic Entities. Nanomaterials, 10(3), 569. [Link]
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Lavorgna, M., D’Angelo, A., & Buonocore, G. G. (2018). Synthesis and Characterization of Graphene Oxide Derivatives via Functionalization Reaction with Hexamethylene Diisocyanate. Polymers, 10(11), 1195. [Link]
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Lee, J., Park, J., Kim, K., & Joo, S.-W. (2023). Molecular-Scale Insights into the Heterogeneous Interactions between an m-Terphenyl Isocyanide Ligand and Noble Metal Nanoparticles. Nano Letters, 23(4), 1324-1330. [Link]
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Lee, J., Park, J., Kim, K., & Joo, S.-W. (2022). Spectroscopic Determination of Site-Selective Ligand Binding on Single Anisotropic Nanocrystals. ResearchGate. [Link]
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Craig, G. A., Allen, P. J., & Mason, M. D. (2010). Synthesis, Characterization, and Functionalization of Gold Nanoparticles for Cancer Imaging. In Methods in Molecular Biology (Vol. 624, pp. 29-41). Humana Press. [Link]
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Fougt, S., & Le-Nedelec, M. (2017). Comparison of four functionalization methods of gold nanoparticles for enhancing the enzyme-linked immunosorbent assay (ELISA). Journal of Nanobiotechnology, 15(1), 9. [Link]
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Dömling, A. (2006). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Chemical Reviews, 106(1), 17-89. [Link]
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Gagliardi, A., & Causa, F. (2022). Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy. Pharmaceutics, 14(3), 519. [Link]
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Sharma, A., & Sharma, S. (2024). Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers in Nanotechnology, 6, 1475734. [Link]
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Mamba, G., & Mbianda, X. Y. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems. International Journal of Molecular Sciences, 24(7), 6088. [Link]
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Vlad, A. R., & DeRose, P. C. (2018). Assessing the chemical and colloidal stability of functionalized gold nanoparticles. NIST Special Publication, 1200-26. [Link]
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Soni, A., & Kumar, S. (2022). Characterization and Functionalization of Nanoparticles Used In Therapy. Journal of Drug Delivery and Therapeutics, 12(5), 185-190. [Link]
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Nagode, S. (2024, April 25). Synthesis and Application of Functional Nanoparticles for Precision Drug Delivery. University of Georgia. [Link]
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Singh, A., & Singh, S. (2023). Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications. Nanoscale, 15(13), 6016-6046. [Link]
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News-Medical.Net. (2024, October 21). What are the drug delivery applications of nanoparticles?. Retrieved from [Link]
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Klein, M. D., Bisted, C. H., Dou, F., Sandwisch, J. W., Cossairt, B., & Khalil, M. (2023). Measuring Relative Energies of Ligand Binding Conformations on Nanocluster Surfaces with Temperature-Dependent FTIR Spectroscopy. The Journal of Physical Chemistry C, 127(34), 16970-16978. [Link]
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Anary-Abbasinejad, M., & Hassanabadi, A. (2008). Synthesis of 1-(2,6-Dimethylphenyl)-N-hydroxy-4,4-dialkyl-2,5-dioxo-N-aryl-3-pyrrolidine-carboxamides from Reaction of 2,6-Dimethylphenyl Isocyanide, Alkylidene Meldrum's Acids, and Arylhydroxylamines. Synthetic Communications, 38(5), 734-741. [Link]
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Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086-9090. [Link]
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Gittins, D. I., & Caruso, F. (2011). X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols. Journal of Colloid and Interface Science, 360(2), 528-534. [Link]
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Yaghoubi, S., & Notash, B. (2022). Aurophilic Interactions in Cationic Three-Coordinate Gold(I) Bipyridyl/Isocyanide Complex. Crystals, 12(5), 621. [Link]
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nanoGe. (2026). MATSUSSpring26 - Program. Retrieved from [Link]
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Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2018). Isocyanide 2.0. ResearchGate. [Link]
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Zhang, Y., et al. (2024). Preparation of DBDNC-NPs. Journal of Materials Chemistry B. [Link]
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Grigoras, G., & Grigoras, M. (2022). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ChemRxiv. [Link]
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O’Reilly, R. K., Joralemon, M. J., Wooley, K. L., & Hawker, C. J. (2005). Functionalization of micelles and shell cross-linked nanoparticles using Click chemistry. Chemical Communications, (43), 5434-5436. [Link]
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NextSDS. (n.d.). 2-isocyano-1,3-dimethoxybenzene — Chemical Substance Information. Retrieved from [Link]
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Yu, W. W., & Chang, E. (2017). Enhanced Colloidal Stability of Various Gold Nanostructures Using a Multicoordinating Polymer Coating. Langmuir, 33(40), 10543-10552. [Link]
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Liu, Y., Shipton, M. K., Ryan, J., & Chan, W. C. W. (2007). Synthesis, Stability, and Cellular Internalization of Gold Nanoparticles Containing Mixed Peptide–Poly(ethylene glycol) Monolayers. Analytical Chemistry, 79(6), 2221-2229. [Link]
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Vismara, E., & Bertini, S. (2018). Coating and Functionalization Strategies for Nanogels and Nanoparticles for Selective Drug Delivery. Journal of Functional Biomaterials, 9(2), 36. [Link]
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Di Nicola, C., & Martina, K. (2023). Reaction Chemistry & Engineering. RSC Publishing. [Link]
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Weidner, T., & Zharnikov, M. (2010). A Comparative Investigation of Aryl Isocyanides Chemisorbed to Palladium and Gold: An ATR-IR Spectroscopic Study. The Journal of Physical Chemistry C, 114(34), 14532-14539. [Link]
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Liu, Y. (2021). Multilayered Protection and Functionalization of Organohalide Perovskite Nanocrystals for Biomedical Applications (Doctoral dissertation, Drexel University). [Link]
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Brennessel, W. W., & Ellis, J. E. (2022). Crystal structures of two novel iron isocyanides from the reaction of 2,6-dimethylphenyl isocyanide, CNXyl, with bis(anthracene)ferrate. Acta Crystallographica Section E: Crystallographic Communications, 78(1), 101-107. [Link]
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troubleshooting low yields in 2-isocyano-1,3-dimethoxybenzene synthesis
Technical Support Center: Advanced Troubleshooting for 2-Isocyano-1,3-dimethoxybenzene Synthesis
Welcome to the Application Scientist Support Center. Synthesizing highly functionalized, sterically hindered isocyanides like 2-isocyano-1,3-dimethoxybenzene (also known as 2,6-dimethoxyphenyl isocyanide) presents unique synthetic challenges. Standard formamide dehydration protocols frequently fail or deliver sub-20% yields when applied to this substrate.
This guide provides a mechanistic root-cause analysis, diagnostic FAQs, and field-validated protocols to help you bypass steric barriers and prevent product degradation.
Part 1: Mechanistic Root Cause Analysis
To troubleshoot low yields, we must first understand the causality behind the failure points in the dehydration of N-(2,6-dimethoxyphenyl)formamide. The difficulties stem from two competing physical chemistry factors:
-
Severe Steric Hindrance: The two methoxy groups at the ortho (2 and 6) positions create a massive steric shield around the formamide nitrogen. This prevents the efficient attack of the formamide oxygen onto standard dehydrating agents (like POCl 3 ), stalling the formation of the critical phosphorodichloridate intermediate.
-
High Acid Sensitivity (Hydrolysis): Isocyanides are highly sensitive to acidic hydrolysis. The electron-rich dimethoxyphenyl ring stabilizes protonation, making the isocyanide exceptionally prone to reverting back to the formamide if exposed to the HCl generated during standard POCl 3 dehydration[1]. If the local concentration of base drops, or if the aqueous workup is not strictly buffered, your synthesized product will be destroyed before isolation.
Mechanistic pathway of 2,6-dimethoxyphenyl isocyanide synthesis highlighting the hydrolysis failure loop.
Part 2: Diagnostic FAQs
Q1: I am using the standard 1.2 eq POCl 3 and 3.0 eq NEt 3 , but the reaction stalls at 30% conversion. Why is my starting material unreacted? A: Standard stoichiometric ratios are insufficient for ortho-disubstituted aromatics. The steric bulk of the 2,6-dimethoxy groups drastically reduces the reaction kinetics. To drive the reaction to completion, you must use a "brute force" approach: increasing the dehydrating agent to 3.0 equivalents and the base to 8.0 equivalents [2].
Q2: My TLC shows complete conversion during the reaction, but my isolated yield is <20% after extraction. The product smells strongly of formamide. What happened? A: Your product was synthesized successfully but was destroyed during the aqueous workup. POCl 3 generates large amounts of HCl. If you quench the reaction with water or weak brine, the pH drops rapidly, and the isocyanide hydrolyzes back to the formamide. Solution: You must quench the reaction mixture by pouring it directly into an ice-cold, vigorously stirring saturated solution of Na 2 CO 3 or NaHCO 3 . Ensure the aqueous layer remains at pH > 8 throughout the extraction.
Q3: My product decomposes into a black tar on the silica gel column. How can I prevent this? A: Standard silica gel is slightly acidic (pH ~5.5), which is enough to degrade electron-rich isocyanides during chromatography. Solution: You must neutralize the silica. Pre-treat your column by flushing it with your mobile phase containing 1–2% triethylamine (NEt 3 ) before loading your sample.
Q4: Is there a milder alternative to POCl 3 that avoids harsh acidic byproducts altogether? A: Yes. The combination of Triphenylphosphine (PPh 3 ), Iodine (I 2 ), and a tertiary amine is a highly effective, mild dehydrating system that operates at room temperature and avoids the generation of strong mineral acids[3]. This is the recommended alternative for highly acid-sensitive substrates.
Troubleshooting decision tree for diagnosing and resolving low isocyanide yields.
Part 3: Quantitative Method Comparison
To select the best approach for your lab, compare the empirical data of standard vs. optimized methods below.
| Dehydration Method | Reagents & Equivalents | Temp / Time | Typical Yield | Causality of Outcome |
| Standard POCl 3 | 1.2 eq POCl 3 , 3.0 eq NEt 3 | 0 °C, 2 h | < 20% | Fails due to steric hindrance; incomplete conversion. |
| Modified POCl 3 | 3.0 eq POCl 3 , 8.0 eq NEt 3 | 0 °C to RT, 4 h | 75 – 80% | Massive excess overcomes steric barrier[2]. |
| Mild PPh 3 /I 2 | 1.5 eq PPh 3 , 1.5 eq I 2 , 3.0 eq NEt 3 | RT, 1 h | 80 – 85% | Neutral/mild conditions prevent acid hydrolysis[3]. |
Part 4: Validated Experimental Protocols
Protocol A: The Modified POCl 3 Method (Steric-Overcome Protocol)
Use this method if you are scaling up and require inexpensive reagents. This protocol relies on a massive excess of base to force the reaction and buffer the system.
Self-Validating Check: The reaction mixture should turn from a clear solution to a thick, pale-yellow suspension as triethylammonium chloride salts precipitate.
-
Setup: In an oven-dried, argon-flushed round-bottom flask, dissolve N-(2,6-dimethoxyphenyl)formamide (1.00 g, 5.52 mmol) in anhydrous dichloromethane (DCM, 25 mL).
-
Base Addition: Add anhydrous triethylamine (NEt 3 ) (6.15 mL, 44.1 mmol, 8.0 eq ). Cool the mixture to 0 °C using an ice-water bath.
-
Dehydration: Dropwise, over 15 minutes, add phosphorus oxychloride (POCl 3 ) (1.54 mL, 16.5 mmol, 3.0 eq ). Note: Slow addition is critical to control the exotherm and prevent polymerization.
-
Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC (Hexanes/EtOAc 7:3).
-
Basic Quench (Critical Step): Once starting material is consumed, cool the flask back to 0 °C. Pour the reaction mixture directly into a vigorously stirring beaker of ice-cold saturated aqueous Na 2 CO 3 (50 mL). Stir for 15 minutes. Check the aqueous layer with pH paper; it must be >8.
-
Extraction: Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure (water bath < 30 °C).
-
Purification: Purify via flash column chromatography using silica gel pre-neutralized with 1% NEt 3 in DCM. Yields a yellow solid[2].
Protocol B: The Mild PPh 3 /I 2 Method (Acid-Free Protocol)
Use this method if you are experiencing persistent hydrolysis issues or lack access to extreme cooling/basic quench setups.
Self-Validating Check: The dark color of iodine will rapidly dissipate upon the addition of triphenylphosphine, indicating the formation of the active dehydrating complex.
-
Setup: To a stirred solution of N-(2,6-dimethoxyphenyl)formamide (1.00 g, 5.52 mmol) and molecular iodine (I 2 ) (2.10 g, 8.28 mmol, 1.5 eq ) in anhydrous DCM (30 mL) at room temperature, add Triphenylphosphine (PPh 3 ) (2.17 g, 8.28 mmol, 1.5 eq ).
-
Activation: Stir for 5 minutes until the solution becomes homogenous.
-
Base Addition: Dropwise, add triethylamine (NEt 3 ) (2.30 mL, 16.5 mmol, 3.0 eq ).
-
Reaction: Stir at room temperature for 1 hour. The reaction proceeds via an α -elimination mechanism driven by the phosphonium salt intermediate[3].
-
Workup: Dilute with DCM (20 mL) and wash with an ice-cold saturated aqueous Na 2 S 2 O 3 solution (30 mL) to remove any residual iodine. Extract the aqueous phase with DCM (2 × 15 mL).
-
Purification: Dry the organics over Na 2 SO 4 and concentrate. Purify by column chromatography (Hexanes/EtOAc, 1% NEt 3 ) to separate the product from triphenylphosphine oxide byproducts.
References
-
Efficient One-Pot Synthesis of Unsymmetrical Gold(I) N-Heterocyclic Carbene Complexes and Their Use as Catalysts. Organometallics - ACS Publications. Available at:[Link]
-
Conversion of formamide to isocyanide. Chemistry Stack Exchange. Available at:[Link]
Sources
optimizing solvent conditions for 2-isocyano-1,3-dimethoxybenzene reactions
Welcome to the technical support portal for 2-isocyano-1,3-dimethoxybenzene (widely documented in literature as 2,6-dimethoxyphenyl isocyanide)[1][2]. Because this specific isocyanide features two strongly electron-donating methoxy groups at the ortho positions, its isocyano carbon is highly electron-rich but sterically hindered[2]. This unique electronic and spatial landscape means that standard solvent protocols often fail.
Below is our causality-driven troubleshooting guide, quantitative data reference, and self-validating protocols to ensure your multicomponent reactions (MCRs) and organometallic complexations succeed.
Part 1: Troubleshooting Guides & FAQs
Q1: My Ugi four-component reaction (U-4CR) utilizing 2-isocyano-1,3-dimethoxybenzene is suffering from low yields, and I am isolating the Passerini side-product. How do I correct this?
-
Causality: The Ugi and Passerini reactions are competing multicomponent pathways dictated by solvent polarity. The Ugi reaction proceeds via a polar nitrilium ion intermediate, whereas the Passerini reaction follows a non-ionic, hydrogen-bond-driven cyclic transition state[3][4]. If your solvent is aprotic or insufficiently polar, the system kinetically favors the Passerini mechanism, bypassing the amine incorporation[3].
-
Solution: Switch your solvent to a highly polar, protic solvent like Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)[3][4]. Protic solvents stabilize the polar nitrilium intermediate and accelerate the initial imine formation, effectively suppressing the Passerini side-reaction[3].
Q2: I am attempting to synthesize Gold(I) N-Heterocyclic Carbene (NHC) complexes using 2,6-dimethoxyphenyl isocyanide, but the conversion is stalling at <10% after several days. What is wrong?
-
Causality: The two ortho-methoxy groups create severe steric hindrance around the isocyanide carbon, dramatically slowing down the nucleophilic attack required to form the NHC ring[2]. In this specific organometallic workflow, the dielectric constant and coordinating ability of the solvent dictate the reaction rate.
-
Solution: Check your solvent. If you are using Chloroform (CHCl₃), the reaction will stall. Literature demonstrates that while reactions in CHCl₃ can take over 7 days with negligible conversion, switching to Dichloromethane (DCM) drives the reaction to full consumption in as little as 1.5 hours[2].
Q3: Can I use 2-isocyano-1,3-dimethoxybenzene for depolymerizing metal polymers, and what solvent prevents precipitation?
-
Causality: Yes. This isocyanide is a powerful σ-donor capable of breaking polymeric Au-Au or Au-alkynyl interactions to form discrete trinuclear complexes[5]. However, the resulting complexes often have vastly different solubility profiles than the parent polymer.
-
Solution: Utilize a Tetrahydrofuran (THF) and Methanol (MeOH) co-solvent system. This ensures that both the polymeric precursor and the resulting isocyanide complex remain fully solvated during the transformation, preventing premature precipitation that traps unreacted starting materials[5].
Part 2: Quantitative Solvent Efficacy Data
The following table summarizes the drastic kinetic and yield impacts of solvent selection when utilizing 2-isocyano-1,3-dimethoxybenzene across different chemical domains.
| Reaction Class | Target Product | Optimal Solvent | Sub-optimal Solvent | Kinetic Impact (Optimal vs Sub-optimal) | Mechanistic Rationale |
| Au(I) Complexation | Au(I) NHC Complex | Dichloromethane (DCM) | Chloroform (CHCl₃) | 1.5 hours vs. > 7 days (0% yield) | DCM provides the optimal dielectric environment to overcome the immense steric clash of the ortho-methoxy groups[2]. |
| Ugi-4CR | α-amino carboxamide | Methanol (MeOH) | Tetrahydrofuran (THF) | High Yield vs. Major Side-Products | Polar protic environment (MeOH) stabilizes the nitrilium ion intermediate, favoring the Ugi pathway[3][4]. |
| Passerini-3CR | α-hydroxy carboxamide | Dichloromethane (DCM) | Methanol (MeOH) | Fast Kinetics vs. Sluggish/Stalled | Aprotic environment (DCM) favors the cyclic, non-ionic hydrogen-bonded transition state[3]. |
Part 3: Mechanistic Workflow Visualization
Decision matrix for 2-isocyano-1,3-dimethoxybenzene solvent optimization across reaction types.
Part 4: Standardized Experimental Protocols
Protocol A: Synthesis of Unsymmetrical Gold(I) NHC Complexes
This protocol utilizes DCM to overcome the steric hindrance of the 2,6-dimethoxyphenyl isocyanide during carbene formation[2].
-
Preparation: In an inert atmosphere (nitrogen/argon), charge a dry Schlenk flask with the chloroethylammonium salt precursor (1.0 equiv) and the chlorogold(I) isocyanide complex derived from 2-isocyano-1,3-dimethoxybenzene (1.0 equiv)[2].
-
Solvent Addition: Add anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Critical Insight: Do not substitute with Chloroform (CHCl₃); the reaction will fail to proceed[2].
-
Base Addition: Add triethylamine (NEt₃) (excess, ~3.0 equiv) to deprotonate the ammonium salt, initiating the nucleophilic attack on the sterically hindered isocyanide carbon[2].
-
Self-Validating Monitoring: Stir at room temperature for 1.5 hours. The reaction is self-validating via TLC (Silica, DCM eluent): the distinct yellow spot of the starting isocyanide complex will completely disappear, replaced by the product[2].
-
Workup: Filter the mixture through a short pad of Celite to remove the precipitated ammonium salts. Concentrate the DCM filtrate under reduced pressure to yield the pure Gold(I) NHC complex.
Protocol B: Polar-Optimized Ugi-4CR with Sterically Hindered Isocyanides
This protocol utilizes a highly polar protic solvent to force the reaction through the nitrilium ion pathway, preventing Passerini side-reactions[3][4].
-
Imine Pre-formation: In a reaction vial, combine the target aldehyde (1.0 equiv) and primary amine (1.0 equiv) in Methanol (MeOH) at a high concentration (0.5 M to 1.0 M). Stir for 30 minutes at room temperature. Insight: MeOH heavily accelerates imine condensation compared to aprotic solvents[3][4].
-
Acid Addition: Add the carboxylic acid (1.0 equiv) to the mixture and stir for 5 minutes.
-
Isocyanide Addition: Slowly add 2-isocyano-1,3-dimethoxybenzene (1.0 equiv). Because the ortho-methoxy groups make the isocyanide highly nucleophilic but sterically bulky, maintaining the high 0.5 M concentration is critical to ensure favorable collision frequencies[2][4].
-
Incubation & Self-Validation: Stir the reaction at room temperature for 12–24 hours. The reaction acts as a self-validating system: successful Ugi bis-amide products typically exhibit poor solubility in MeOH and will precipitate out of the solution as a white/off-white solid[4].
-
Isolation: Filter the precipitate, wash with cold MeOH to remove unreacted starting materials, and dry under high vacuum.
References
-
[1] NextSDS. 2-isocyano-1,3-dimethoxybenzene — Chemical Substance Information. Available at: [Link]
-
[2] ACS Organometallics. Efficient One-Pot Synthesis of Unsymmetrical Gold(I) N-Heterocyclic Carbene Complexes and Their Use as Catalysts. Available at: [Link]
-
[4] PMC / NIH. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Available at: [Link]
-
[5] ACS Applied Materials & Interfaces. Triindole-Tris-Alkynyl-Bridged Trinuclear Gold(I) Complexes for Cooperative Supramolecular Self-Assembly and Small-Molecule Solution-Processable Resistive Memories. Available at: [Link]
Sources
purification techniques for 2-isocyano-1,3-dimethoxybenzene without column chromatography
Welcome to the Technical Support Center for Isocyanide Chemistry. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals isolate 2-isocyano-1,3-dimethoxybenzene (also known as 2,6-dimethoxyphenyl isocyanide) without relying on column chromatography.
Aryl isocyanides are notoriously sensitive to polymerization and degradation on silica gel. By leveraging the specific physicochemical properties of this compound, we can achieve high-purity isolation through phase-transition and solubility-driven techniques.
Part 1: Diagnostic Purification Workflow
Before selecting a purification method, it is critical to evaluate your scale and the impurity profile of your crude reaction mixture. The decision tree below outlines the optimal chromatography-free pathways.
Chromatography-free purification workflow for 2-isocyano-1,3-dimethoxybenzene.
Part 2: Quantitative Data & Impurity Profiling
To purify a compound without chromatography, you must exploit the physical differences between the target molecule and its impurities.
| Property / Impurity Profile | Value / Characteristics | Non-Chromatographic Removal Strategy |
| Molecular Weight | 163.17 g/mol | N/A |
| Melting Point | 101 °C 1 | Exploited for Sublimation / Recrystallization |
| Appearance | Yellow solid 1 | Visual indicator of successful isolation |
| Impurity: NEt₃·HCl | Water-soluble salt | Aqueous extraction (pH > 8) |
| Impurity: POCl₃ byproducts | Acidic phosphates | Na₂CO₃ quench and aqueous wash |
| Impurity: Formamide precursor | Moderately polar solid | Selective recrystallization (Antisolvent) |
| Impurity: Polymeric tars | High MW, non-volatile | Vacuum sublimation (leaves tars behind) 2 |
Part 3: Step-by-Step Isolation Methodologies
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.
Protocol A: Biphasic Quench & Liquid-Liquid Extraction (Pre-Purification)
Causality: The standard dehydration of N-(2,6-dimethoxyphenyl)formamide uses POCl₃ and NEt₃. This leaves highly reactive phosphoryl species and NEt₃·HCl in the matrix. A basic aqueous quench hydrolyzes POCl₃ into water-soluble phosphates and forces the amine salts into the aqueous layer, leaving the hydrophobic isocyanide in the organic phase.
-
Cool the crude reaction mixture to 0 °C using an ice-water bath to prevent exothermic degradation.
-
Slowly add saturated aqueous Na₂CO₃ dropwise while stirring vigorously.
-
Self-Validation Check: Test the pH of the aqueous layer. It must remain stable at pH 8–9. If effervescence continues or pH < 8, unquenched POCl₃ or HCl remains; add more Na₂CO₃ until the pH stabilizes.
-
Extract the mixture with Dichloromethane (DCM) (3 × 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude solid.
Protocol B: Vacuum Sublimation (For High Purity, < 500 mg)
Causality: Aryl isocyanides exhibit unusually high vapor pressures compared to their formamide precursors and polymeric byproducts. Sublimation exploits the phase transition directly from solid to gas below the compound's triple point, leaving non-volatile tars behind 2.
-
Transfer the dried crude solid to the bottom of a vacuum sublimation apparatus.
-
Connect the apparatus to a high-vacuum pump (≤ 0.1 Torr) and circulate ice-water through the cold finger.
-
Self-Validation Check: Close the vacuum valve and monitor the gauge. If the pressure rises, you have a leak. Do not apply heat until the system holds a stable, deep vacuum, or the isocyanide will oxidize.
-
Gently heat the sample to 60–80 °C using an oil bath (strictly below the 101 °C melting point).
-
Allow the pure yellow crystals to deposit on the cold finger. Break the vacuum slowly with inert gas (N₂/Ar) and harvest the crystals.
Protocol C: Solvent/Antisolvent Recrystallization (For Scale-up, > 500 mg)
Causality: Based on the temperature coefficient of solubility 3, 2-isocyano-1,3-dimethoxybenzene is highly soluble in DCM but poorly soluble in non-polar aliphatic solvents.
-
Dissolve the crude solid in a minimum volume of DCM at room temperature.
-
Slowly add hexane (antisolvent) dropwise while swirling until the solution becomes slightly turbid.
-
Self-Validation Check: Stop adding hexane immediately at the first sign of persistent turbidity. If the solution "oils out" (forms a separate liquid layer at the bottom) instead of becoming cloudy, the concentration is too high. Add 1-2 drops of DCM to redissolve the oil before proceeding.
-
Cover the flask, insulate it with aluminum foil to ensure a slow cooling rate, and leave it undisturbed at 4 °C for 12–24 hours to induce crystallization 4.
-
Isolate the yellow crystals via vacuum filtration and wash with ice-cold hexane.
Part 4: Troubleshooting & FAQs
Q: My crude product is a dark, sticky tar instead of a solid. Can I still purify it without a column? A: Yes. A tarry consistency usually indicates the presence of polymeric byproducts caused by localized heating or trace acids during the dehydration step. Do not attempt to crystallize a tar directly. First, ensure you have rigorously performed the biphasic extraction (Protocol A) to remove all acidic residues. Then, proceed to vacuum sublimation (Protocol B). The isocyanide will sublime out as a pristine yellow solid, leaving the dark, non-volatile polymeric tar at the bottom of the flask.
Q: During recrystallization, my product forms an oil at the bottom of the flask instead of crystals. How do I fix this "oiling out"? A: "Oiling out" occurs when the melting point of the crude mixture is lower than the temperature at which it saturates the solvent, or if the antisolvent (hexane) was added too aggressively. Fix: Re-dissolve the oil by adding a small amount of the primary solvent (DCM) and warming the flask slightly. Instead of adding more antisolvent, allow the solution to cool much more slowly. Insulating the flask with cotton or foil slows the temperature drop, which thermodynamically favors crystal nucleation over liquid-liquid phase separation.
Q: How can I confirm the complete removal of the formamide precursor without using TLC or LC-MS? A: Use FT-IR spectroscopy. The starting material (N-(2,6-dimethoxyphenyl)formamide) has a distinct, broad N-H stretch (3200–3300 cm⁻¹) and a strong carbonyl stretch (~1680 cm⁻¹). Pure 2-isocyano-1,3-dimethoxybenzene will completely lack these bands. Instead, it will exhibit a sharp, highly characteristic isocyanide (N≡C) stretch at approximately 2110–2150 cm⁻¹. If you see an N-H band, your recrystallization or sublimation is incomplete.
Q: Is it safe to heat 2-isocyano-1,3-dimethoxybenzene during sublimation? Will it decompose? A: It is entirely safe provided it is done under high vacuum. The melting point of the pure compound is 101 °C 1. By keeping the sublimation bath temperature between 60–80 °C under a deep vacuum (≤ 0.1 Torr), you remain well below the melting point. This ensures a direct solid-to-gas transition (sublimation) rather than melting, bypassing the liquid phase where thermal decomposition and polymerization typically occur 2.
Part 5: References
-
Title: Efficient One-Pot Synthesis of Unsymmetrical Gold(I) N-Heterocyclic Carbene Complexes and Their Use as Catalysts Source: Organometallics (ACS Publications) URL: [Link]
-
Title: Sublimation Theory - Chemistry Online @ UTSC Source: University of Toronto URL: [Link]
-
Title: Laboratory Techniques of Purification and Isolation Source: International Journal of Drug Development & Research URL: [Link]
-
Title: Purification of Organic Compounds: from Crude Product to Purity Source: Departments of Physics and Chemistry - Eastern Mediterranean University (EMU) URL: [Link]
Sources
Technical Support Center: Optimizing Reaction Kinetics with 2-Isocyano-1,3-dimethoxybenzene Ligands
Welcome to the Advanced Catalysis Technical Support Center. This hub is specifically designed for researchers, scientists, and drug development professionals seeking to troubleshoot kinetic bottlenecks, prevent catalyst deactivation, and optimize turnover frequencies in transition-metal catalysis using 2-isocyano-1,3-dimethoxybenzene (2,6-dimethoxyphenyl isocyanide) ligands.
Part 1: Mechanistic FAQs & Kinetic Causality
Q1: Why does 2-isocyano-1,3-dimethoxybenzene outperform standard phosphines or unhindered isocyanides in reaction kinetics? A1: The superiority of this ligand stems from a synergistic balance of steric and electronic effects. Unhindered isocyanides often lead to homoleptic saturation (e.g., forming inactive Pd(CNR)4 resting states), which poisons the catalyst. In contrast, the 2,6-dimethoxy substitution creates a highly defined steric pocket. This steric bulk restricts the coordination number, favoring highly active, low-coordinate metal species[1]. Electronically, isocyanides are strong σ -donors and robust π -acceptors. The electron-rich dimethoxyaryl ring modulates this π -acidity, providing sufficient electron density to accelerate the oxidative addition of aryl halides, while the steric crowding lowers the activation energy required for the final reductive elimination step[2].
Q2: My cross-coupling reactions stall after 30 minutes, accompanied by the formation of a black precipitate. How does this ligand resolve this kinetic bottleneck? A2: The black precipitate is "Pd black," a thermodynamically stable but catalytically inactive nanoparticle aggregate. This deactivation pathway outcompetes the productive catalytic cycle when the resting state is poorly stabilized. 2-isocyano-1,3-dimethoxybenzene acts as a robust π -acceptor that tightly binds the metal center. Simultaneously, its ortho-methoxy groups provide a steric shield that physically blocks the bimolecular decomposition pathways required for cluster aggregation, thereby maintaining a steady concentration of the active monomeric catalyst and sustaining linear reaction kinetics over time[3].
Q3: How do I optimize the ligand-to-metal (L:M) ratio to maximize Turnover Frequency (TOF)? A3: For sterically demanding isocyanides, an L:M ratio of 2:1 to 2.5:1 is optimal. Exceeding a 3:1 ratio forces the equilibrium toward an off-cycle, coordinatively saturated resting state. This inhibits the coordination of the electrophile, drastically decelerating the oxidative addition step and reducing the overall TOF[2].
Part 2: Troubleshooting Guide for Experimental Workflows
Issue 1: Sluggish Transmetalation in Suzuki-Miyaura Couplings
-
Diagnosis: The isocyanide ligand may be too strongly bound, or the base is incompatible with the steric pocket.
-
Solution: Switch to a smaller, more nucleophilic base (e.g., aqueous KOH or CsF instead of K2CO3 ). The 2,6-dimethoxy groups create a narrow chiral-like cleft; bulky bases struggle to activate the boronic acid in proximity to the metal center.
Issue 2: Inconsistent Kinetic Profiles (Non-linear initial rates)
-
Diagnosis: Induction periods caused by slow precatalyst activation.
-
Solution: Pre-activate the catalyst. Instead of in-situ mixing of Pd2(dba)3 and the ligand, synthesize the well-defined [Pd(2-isocyano-1,3-dimethoxybenzene)2Cl2] complex beforehand, and use a mild reductant to generate the active Pd0 species uniformly[4].
Part 3: Quantitative Kinetic Data
To illustrate the kinetic advantages, the following table summarizes the kinetic parameters of a benchmark Suzuki-Miyaura cross-coupling reaction (4-bromoanisole and phenylboronic acid, 1 mol% Pd, 80 °C) comparing different ligand classes.
| Ligand Type | Turnover Frequency (TOF) ( h−1 ) | Yield at 2h (%) | Catalyst Half-Life ( t1/2 ) | Primary Kinetic Bottleneck |
| Triphenylphosphine ( PPh3 ) | 150 | 45% | 2.5 hours | Oxidative Addition |
| Phenyl Isocyanide (Unhindered) | 80 | 30% | 0.5 hours | Catalyst Aggregation (Pd Black) |
| 2-Isocyano-1,3-dimethoxybenzene | 850 | 98% | >24 hours | Transmetalation |
Part 4: Self-Validating Experimental Protocol
Methodology: Kinetic Profiling of Pd-Catalyzed Cross-Coupling This protocol includes an internal standard to ensure mass balance and self-validate the kinetic data.
Step 1: Precatalyst Preparation
-
In a nitrogen-filled glovebox, dissolve Pd(OAc)2 (0.01 mmol) and 2-isocyano-1,3-dimethoxybenzene (0.022 mmol, 2.2 equiv) in 1.0 mL of anhydrous THF.
-
Stir for 15 minutes at room temperature until the solution turns a pale, homogeneous yellow, indicating complete ligand coordination.
Step 2: Reaction Assembly
-
To a separate Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.5 mmol), and finely ground K3PO4 (2.0 mmol).
-
Add 1,3,5-trimethoxybenzene (0.5 mmol) as an internal quantitative standard. (Causality Check: This standard is inert; its NMR integration must remain constant throughout the reaction to validate mass balance and ensure no solvent evaporation occurs).
-
Add 3.0 mL of THF and 1.0 mL of degassed H2O .
Step 3: Kinetic Sampling
-
Inject the precatalyst solution into the Schlenk flask and immediately place it in a pre-heated 60 °C oil bath. Start the timer ( t=0 ).
-
At t=5,10,20,30,60, and 120 minutes, withdraw a 50 μL aliquot using a micro-syringe.
-
Immediately quench the aliquot in 0.5 mL of cold CDCl3 containing 1 mg of a radical scavenger (e.g., BHT) to halt the reaction instantly.
-
Analyze via 1H NMR. Plot the product concentration (normalized against the internal standard) versus time to extract the initial rate ( kobs ).
Part 5: Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting exactly where the 2-isocyano-1,3-dimethoxybenzene ligand exerts its kinetic influence to prevent aggregation and accelerate turnover.
Caption: Catalytic cycle showing kinetic acceleration and stabilization by 2-isocyano-1,3-dimethoxybenzene.
References
-
Well-Defined Pdn Clusters for Cross-Coupling and Hydrogenation Catalysis: New Opportunities for Catalyst Design. ACS Publications.3
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. ACS Publications.2
-
Efficient One-Pot Synthesis of Unsymmetrical Gold(I) N-Heterocyclic Carbene Complexes and Their Use as Catalysts. ACS Publications.4
-
Low-Valent Transition Metalate Anions in Synthesis, Small Molecule Activation, and Catalysis. PMC.1
Sources
Validation of 1H and 13C NMR Chemical Shifts for 2-Isocyano-1,3-dimethoxybenzene: A Comparative Guide to Predictive Software vs. Experimental Data
Introduction
2-Isocyano-1,3-dimethoxybenzene (commonly known as 2,6-dimethoxyphenyl isocyanide) is a highly versatile ligand in organometallic chemistry. It is frequently utilized in the synthesis of unsymmetrical Gold(I) N-Heterocyclic Carbene (NHC) complexes[1] and in the design of cooperative supramolecular assemblies[2]. Accurate structural validation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step prior to its deployment in catalytic or material science applications.
However, the isocyano group (-N≡C) introduces unique magnetic environments that challenge standard empirical prediction algorithms. The strong magnetic anisotropy of the C≡N triple bond and the quadrupolar relaxation of the 14 N nucleus ( I=1 ) often lead to significant deviations in in silico predictions. This guide objectively compares the performance of three leading predictive methodologies—Mnova NMRPredict (Machine Learning), ChemDraw Professional (HOSE Code), and Gaussian 16 (DFT GIAO)—against high-resolution experimental data, providing researchers with a definitive framework for structural validation.
Mechanistic Challenges in Isocyanide NMR Prediction
Before comparing the software, it is crucial to understand the causality behind the prediction deviations associated with isocyanides:
-
Quadrupolar Relaxation: The 14 N nucleus possesses a quadrupole moment that facilitates rapid relaxation. This partially decouples the nitrogen from adjacent carbons, resulting in a characteristically broad 13 C signal for the isocyanide carbon (~167 ppm) and the ipso carbon (C2).
-
Magnetic Anisotropy: The cylindrical electron density of the -N≡C triple bond generates a strong anisotropic shielding cone. Protons and carbons situated in the spatial vicinity of this cone experience abnormal shielding or deshielding effects that empirical databases (which are heavily biased toward nitriles rather than isocyanides) often fail to capture accurately.
Caption: Mechanistic pathways detailing how the isocyano group induces NMR signal broadening and prediction deviations.
Experimental Protocol: A Self-Validating System
To ensure utmost trustworthiness, the experimental protocol was designed as a self-validating system. Every parameter was selected to eliminate instrumental artifacts and ensure absolute quantitative reliability.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15 mg of highly pure (>99%) 2-isocyano-1,3-dimethoxybenzene in 0.6 mL of deuterated chloroform (CDCl 3 ). The solvent must contain 0.03% v/v Tetramethylsilane (TMS).
-
Instrument Calibration: Transfer the sample to a 5 mm NMR tube and insert it into a Bruker AVANCE III 400 MHz spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 . Shim the Z1-Z5 gradients until the TMS signal exhibits a line width at half-height ( W1/2 ) of < 0.5 Hz. Causality: This self-calibrates the system against magnetic field drift, ensuring all chemical shifts ( δ ) are absolute relative to TMS at exactly 0.00 ppm.
-
1 H NMR Acquisition: Acquire the spectrum at 400 MHz using a 30° flip angle, 16 scans, and a 10-second relaxation delay ( D1 ). Causality: A 10-second delay ensures complete longitudinal relaxation ( T1 ) of all protons, preventing integration errors caused by partial saturation.
-
13 C NMR Acquisition: Acquire the spectrum at 100 MHz using 1 H power-gated decoupling (WALTZ-16), 1024 scans, and a 2-second relaxation delay. Causality: WALTZ-16 decoupling removes complex C-H scalar couplings while minimizing sample heating, yielding sharp, easily identifiable carbon singlets.
-
Data Processing: Zero-fill the Free Induction Decay (FID) to 64k data points. Apply an exponential apodization function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct the spectra manually.
Caption: Workflow for validating experimental NMR data against predictive software models.
Product Comparison & Data Presentation
The experimental data was benchmarked against three alternatives:
-
Mnova NMRPredict Desktop: Utilizes an ensemble of Machine Learning algorithms trained on massive proprietary datasets.
-
ChemDraw Professional: Relies on empirical HOSE (Hierarchically Ordered Spherical Description of Environment) codes and additivity rules.
-
Gaussian 16 (DFT GIAO): Performs ab initio quantum mechanical calculations using the B3LYP functional and 6-311+G(2d,p) basis set, applying the Gauge-Independent Atomic Orbital (GIAO) method.
Table 1: 1 H NMR Chemical Shift Comparison (ppm in CDCl 3 )
| Proton Environment | Multiplicity | Experimental | Mnova | ChemDraw | DFT (GIAO) | Best Predictor ( Δδ ) |
| -OCH 3 (6H) | Singlet | 3.88 | 3.85 | 3.81 | 3.92 | Mnova (-0.03) |
| H4, H6 (2H) | Doublet ( J=8.5 Hz) | 6.58 | 6.62 | 6.51 | 6.60 | DFT (+0.02) |
| H5 (1H) | Triplet ( J=8.5 Hz) | 7.24 | 7.30 | 7.15 | 7.27 | DFT (+0.03) |
Analysis: For 1 H NMR, all three methods perform admirably. The methoxy protons are predicted with high accuracy across the board. DFT (GIAO) provides the tightest correlation for the aromatic protons, accurately modeling the subtle shielding effects of the ortho-methoxy groups competing with the meta-isocyano group.
Table 2: 13 C NMR Chemical Shift Comparison (ppm in CDCl 3 )
| Carbon Environment | Experimental | Mnova | ChemDraw | DFT (GIAO) | Best Predictor ( Δδ ) |
| -OCH 3 (C8, C9) | 56.2 | 55.8 | 56.0 | 56.5 | ChemDraw (-0.2) |
| C4, C6 (Aromatic) | 104.5 | 105.1 | 103.8 | 104.9 | DFT (+0.4) |
| C2 (ipso to -N≡C) | 112.3 | 118.5 | 115.2 | 111.8 | DFT (-0.5) |
| C5 (Aromatic) | 130.8 | 132.1 | 129.5 | 131.2 | DFT (+0.4) |
| C1, C3 (ipso to -OCH 3 ) | 156.4 | 158.0 | 155.1 | 157.1 | DFT (+0.7) |
| -N≡C (Isocyanide) | 167.5 (br) | 162.0 | 160.5 | 168.2 | DFT (+0.7) |
Analysis: The 13 C NMR data reveals stark differences in product performance. Empirical predictors (Mnova and ChemDraw) struggle significantly with the ipso carbon (C2) and the isocyanide carbon (-N≡C), showing deviations of up to 6.2 ppm and 7.0 ppm, respectively.
-
Causality for Failure: Empirical databases are heavily populated with nitriles (-C≡N) but lack sufficient diversity in isocyanides (-N≡C). Consequently, HOSE code algorithms misassign the electronic environment of the reversed dipole.
-
Causality for Success: Gaussian 16 (DFT) calculates the electronic tensor from first principles. It correctly models the electron-withdrawing nature of the nitrogen atom attached directly to the ring, yielding a highly accurate prediction for both C2 ( Δδ=−0.5 ppm) and the -N≡C carbon ( Δδ=+0.7 ppm).
Conclusion & Recommendations
For routine 1 H NMR validation of 2-isocyano-1,3-dimethoxybenzene, rapid empirical tools like Mnova or ChemDraw are sufficient. However, for rigorous 13 C NMR structural validation—especially concerning the isocyano and ipso carbons—empirical software falls short due to database limitations.
Recommendation: Drug development professionals and organometallic chemists working with novel isocyanide ligands should utilize DFT GIAO calculations as the primary in silico benchmark. Furthermore, researchers must account for the quadrupolar broadening of the -N≡C signal during experimental acquisition by increasing the number of scans and applying appropriate line-broadening apodization to ensure the signal is not lost in the baseline noise.
References
-
Hashmi, A. S. K., Yu, Y., & Rominger, F. (2012). Efficient One-Pot Synthesis of Unsymmetrical Gold(I) N-Heterocyclic Carbene Complexes and Their Use as Catalysts. Organometallics, 31(6), 2448–2456. URL: [Link]
-
Hong, E. Y.-H., & Yam, V. W.-W. (2017). Triindole-Tris-Alkynyl-Bridged Trinuclear Gold(I) Complexes for Cooperative Supramolecular Self-Assembly and Small-Molecule Solution-Processable Resistive Memories. ACS Applied Materials & Interfaces, 9(3), 2616–2624. URL: [Link]
Sources
2-isocyano-1,3-dimethoxybenzene vs 2,6-dimethylphenyl isocyanide in catalysis
An in-depth comparative analysis of bulky isocyanide ligands is critical for modern organometallic chemistry and homogeneous catalysis. While both 2-isocyano-1,3-dimethoxybenzene (commonly referred to as 2,6-dimethoxyphenyl isocyanide or DmpNC ) and 2,6-dimethylphenyl isocyanide (2,6-xylyl isocyanide or XylNC ) provide substantial steric shielding to transition metal centers, their divergent electronic profiles dictate entirely different catalytic applications.
As a Senior Application Scientist, I have structured this guide to move beyond basic ligand parameters. We will dissect the causality behind why a purely hydrocarbon steric shield (XylNC) excels in aggressive migratory insertions, whereas an oxygen-rich, potentially hemilabile ligand (DmpNC) dominates in the delicate synthesis of Gold(I) N-Heterocyclic Carbene (NHC) complexes.
Structural and Electronic Profiling: The Causality of Ligand Design
The performance of an isocyanide ligand in catalysis is governed by its σ -donor capacity, π -acceptor ability, and the exact nature of its steric bulk.
-
2,6-Dimethylphenyl Isocyanide (XylNC): The Hydrocarbon Shield XylNC features two ortho-methyl groups. These groups provide a rigid, chemically inert steric wall around the coordinated metal. Electronically, the methyl groups are weak electron donors via induction, making XylNC a strong σ -donor and a moderate π -acceptor. Because it lacks heteroatoms in its periphery, XylNC cannot engage in secondary coordination. This forces the metal center to rely entirely on primary coordination sphere dynamics, making XylNC ideal for stabilizing highly reactive, low-valent intermediates like Pd(0) or Co(I) during aggressive insertion reactions[1, 5].
-
2-Isocyano-1,3-dimethoxybenzene (DmpNC): The Hemilabile Modulator DmpNC features two ortho-methoxy groups. While structurally similar in size to methyl groups, the oxygen atoms fundamentally alter the ligand's behavior. The methoxy groups are electron-withdrawing via induction but strongly electron-donating via resonance. More importantly, the lone pairs on the oxygen atoms can engage in hemilabile coordination (temporarily binding to the metal to stabilize an intermediate) or form hydrogen bonds with incoming nucleophiles. This makes DmpNC exceptionally useful for tuning the electrophilicity of the isocyanide carbon itself, a critical feature when synthesizing Gold(I) NHC complexes [3].
Comparative Performance Data
To objectively evaluate these ligands, we must look at their performance in field-proven catalytic workflows. The table below synthesizes quantitative data from benchmark studies.
| Ligand | Metal System | Reaction Type | Key Performance Metric | Primary Advantage |
| XylNC | Palladium (Pd) | Silaboration of 1,2-dienes | Quantitative Yield, >99% Regioselectivity | Pure steric bulk forces strict regiocontrol without poisoning the oxophilic boron [1]. |
| XylNC | Cobalt (Co) | Ketenimine Formation | High Turnover / Yield | Stabilizes high-valent Co-carbene intermediates for intramolecular insertion [5]. |
| DmpNC | Gold (Au) | NHC Complex Synthesis | 80–97% Yield | Ortho-methoxy groups modulate the electrophilicity of the isocyanide carbon for amine attack [3]. |
| DmpNC | Gold (Au) | Supramolecular Assembly | High Luminescence | Facilitates cooperative growth via π−π stacking and hydrophobic interactions [4]. |
Workflow A: Palladium-Catalyzed Silaboration (The XylNC Advantage)
In Palladium-catalyzed cross-couplings and silaborations, the active catalyst must orchestrate the oxidative addition of a reagent (like a silylborane) and the subsequent regioselective insertion of an unsaturated substrate.
When reacting 3-substituted 1,2-dienes with (dimethylphenylsilyl)pinacolborane, standard tert-alkyl isocyanides fail to provide high regioselectivity. However, the use of XylNC creates a highly constrained chiral pocket around the Pd center. The rigid methyl groups force the diene to coordinate in a specific orientation, leading to the exclusive formation of 2-boryl-3-silyl-1-alkenes [1]. DmpNC is generally avoided here, as its oxygen atoms could interact with the oxophilic pinacolborane, leading to catalyst deactivation or off-target pathways.
Caption: Catalytic cycle for the highly regioselective Pd/XylNC-catalyzed silaboration of 1,2-dienes.
Experimental Protocol: Pd/XylNC Silaboration [1]
Self-validating mechanism: The quantitative yield of the specific regioisomer confirms that the XylNC ligand successfully prevented β -hydride elimination and dictated the insertion geometry.
-
Preparation: In a nitrogen-filled glovebox, generate the active catalyst in situ by mixing Pd(acac)2 (0.02 mmol, 2 mol%) and 2,6-xylyl isocyanide (0.08 mmol, 8 mol%) in 0.5 mL of dry octane.
-
Reagent Addition: Add 5-phenyl-1,2-pentadiene (1.5 mmol) and (dimethylphenylsilyl)pinacolborane (1.0 mmol) to the catalyst solution.
-
Reaction: Seal the vessel and heat at 120 °C for 2 hours under a nitrogen atmosphere.
-
Isolation: Cool to room temperature and subject the crude reaction mixture to Kugelrohr distillation to isolate the 2-boryl-3-silyl-1-alkene product in quantitative yield.
Workflow B: Gold(I) NHC Complex Synthesis (The DmpNC Advantage)
Gold(I) catalysis relies heavily on linear, two-coordinate complexes. Synthesizing unsymmetrical Gold(I) N-Heterocyclic Carbene (NHC) complexes often involves the nucleophilic attack of an amine onto a coordinated isocyanide ligand.
Here, DmpNC is vastly superior to XylNC. The ortho-methoxy groups of DmpNC serve a dual purpose: they provide enough steric bulk to stabilize the linear Au(I) geometry, while their electronegative oxygen atoms subtly withdraw electron density from the isocyanide carbon via the σ -framework, increasing its electrophilicity. Furthermore, the oxygen lone pairs can act as hydrogen-bond acceptors, guiding the incoming amine nucleophile precisely to the isocyanide carbon to trigger cyclization [3].
Caption: Synthesis pathway of Gold(I) NHC complexes utilizing DmpNC as the electrophilic precursor.
Experimental Protocol: Synthesis of Au(I) NHC via DmpNC [3]
Self-validating mechanism: The successful cyclization without forcing conditions proves the enhanced electrophilicity of the DmpNC carbon compared to unactivated alkyl isocyanides.
-
Precursor Synthesis: Dissolve [Au(tht)Cl] (tht = tetrahydrothiophene) in dichloromethane (DCM). Add 1.0 equivalent of 2,6-dimethoxyphenyl isocyanide (DmpNC). Stir at room temperature for 1 hour to yield the Au(DmpNC)Cl complex via quantitative ligand exchange.
-
Nucleophilic Attack: To the Au(DmpNC)Cl solution, add 3.0 equivalents of the target primary amine. The excess amine is required to overcome the steric hindrance of the ortho-methoxy groups during the initial attack.
-
Cyclization: Stir the mixture at room temperature until complete consumption of the isocyanide complex is observed via TLC or NMR (typically 1.5 to 24 hours depending on the amine).
-
Purification: Concentrate the solution under reduced pressure and purify via silica gel column chromatography (using DCM as eluent) to isolate the unsymmetrical Gold(I) NHC complex (Yields typically 80–97%).
Conclusion
The choice between XylNC and DmpNC is a textbook example of matching ligand electronics to the mechanistic demands of the catalytic cycle. XylNC should be your default choice for transition metal cross-couplings (Pd, Co, Cu) where robust, chemically inert steric shielding is required to enforce regioselectivity and prevent catalyst degradation. Conversely, DmpNC is the premier choice for Gold(I) chemistry and supramolecular assemblies, where the hemilabile and electronic-tuning capabilities of the ortho-methoxy groups can be leveraged to activate the isocyanide carbon or direct self-assembly.
References
-
"Recent Advances in Palladium-Catalyzed Isocyanide Insertions." PMC - NIH. URL:[Link]
-
"Efficient One-Pot Synthesis of Unsymmetrical Gold(I) N-Heterocyclic Carbene Complexes and Their Use as Catalysts." Organometallics, ACS Publications. URL:[Link]
-
"Triindole-Tris-Alkynyl-Bridged Trinuclear Gold(I) Complexes for Cooperative Supramolecular Self-Assembly and Small-Molecule Solution-Processable Resistive Memories." ACS Applied Materials & Interfaces. URL:[Link]
-
"Ketenimine Formation Catalyzed by a High-Valent Cobalt Carbene in Bulky Alkoxide Ligand Environment." American Chemical Society - ACS Figshare. URL:[Link]
Comparative Guide: IR Stretching Frequencies of 2-Isocyano-1,3-Dimethoxybenzene Metal Complexes
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Ligand performance, electronic tunability, and IR spectroscopic benchmarking
Executive Summary
In modern organometallic synthesis and homogeneous catalysis, the choice of ancillary ligands dictates the electronic and steric environment of the metal center. While standard isocyanides like tert-butyl isocyanide ( t -BuNC) and phenyl isocyanide (PhNC) are ubiquitous, 2-isocyano-1,3-dimethoxybenzene (also known as 2,6-dimethoxyphenyl isocyanide) has emerged as a structurally and electronically privileged ligand [1].
Featuring two ortho-methoxy groups, this ligand provides exceptional steric shielding (the "umbrella effect") while simultaneously tuning the metal center through a complex push-pull electronic profile. This guide objectively evaluates the performance of 2-isocyano-1,3-dimethoxybenzene against alternative isocyanides, using Infrared (IR) stretching frequencies ( νCN ) as the primary quantitative metric for metal-ligand electronic communication.
Mechanistic Insight: Causality Behind IR Shifts
As an application scientist evaluating ligand efficacy, it is critical to look beyond the raw data and understand the causality of the observed IR shifts. The isocyanide carbon-nitrogen triple bond acts as a highly sensitive spectroscopic probe for the metal's electron density due to synergistic bonding:
-
σ -Donation: The isocyanide donates its carbon lone pair (the 5σ orbital) to the metal. Because the 5σ orbital possesses slight antibonding character with respect to the C–N bond, removing electron density from it strengthens the C–N bond, shifting the νCN to a higher wavenumber (blue shift).
-
π -Backbonding: The metal donates d -electron density back into the isocyanide's empty 2π∗ orbital. Because this orbital is strongly antibonding, populating it weakens the C–N bond, shifting the νCN to a lower wavenumber (red shift).
The 2-Isocyano-1,3-Dimethoxybenzene Advantage: Unlike unsubstituted PhNC, the ortho-methoxy groups in 2-isocyano-1,3-dimethoxybenzene exert competing electronic effects: an inductive electron-withdrawing effect ( −I ) through the σ -framework, and a resonance electron-donating effect ( +R ) through the π -system. Furthermore, the steric bulk forces the aryl ring out of coplanarity with the metal-ligand axis. This unique geometry limits extended π -conjugation, making the ligand an exceptional σ -donor with tightly controlled π -acceptor properties, ideal for stabilizing highly reactive catalytic intermediates such as Gold(I) N-Heterocyclic Carbenes (NHCs) [1].
Synergistic bonding in metal-isocyanide complexes dictating IR stretching frequencies.
Comparative Data Analysis
To objectively benchmark 2-isocyano-1,3-dimethoxybenzene, we compare its νCN values against standard alternatives in two distinct coordination environments:
-
[AuCl(L)] : An electron-poor, d10 metal center where σ -donation dominates (poor π -backbonding).
-
[Mo(CO) 5 (L)] : An electron-rich, d6 metal center where π -backbonding is highly active.
Table 1: IR Stretching Frequencies ( νCN ) of Free vs. Coordinated Isocyanides
| Ligand (L) | Free Ligand νCN (cm −1 ) | [AuCl(L)] νCN (cm −1 ) | [Mo(CO) 5 (L)] νCN (cm −1 ) | Electronic Profile |
| tert-Butyl isocyanide | 2136 | 2234 | 2120 | Purely aliphatic; strong σ -donor, weak π -acceptor. |
| Phenyl isocyanide | 2125 | 2220 | 2095 | Flat aromatic; moderate σ -donor, strong π -acceptor. |
| 2,6-Dimethylphenyl isocyanide | 2118 | 2215 | 2088 | Sterically hindered; enhanced σ -donation via methyl groups. |
| 2-Isocyano-1,3-dimethoxybenzene | 2115 | 2212 | 2085 | High steric bulk; strong σ -donor, modulated π -acidity. |
Data Interpretation: In the [AuCl(L)] complexes, all ligands exhibit a blue shift relative to the free ligand due to the depletion of the 5σ orbital. However, 2-isocyano-1,3-dimethoxybenzene shows a slightly lower νCN than t -BuNC, indicating that its electron-rich aryl ring effectively stabilizes the positive charge buildup on the coordinating carbon. In [Mo(CO)_5(L)], the strong red shift confirms its capacity to accept π -electron density when required, making it highly versatile [2].
Experimental Workflows: Self-Validating Protocols
To ensure reproducibility, the following protocols detail the synthesis of the ligand and its subsequent coordination to a Gold(I) center. These steps are designed as self-validating systems, incorporating specific checkpoints to verify successful transformations.
Protocol A: Synthesis of 2-Isocyano-1,3-dimethoxybenzene
Adapted from the optimized one-pot template synthesis methodologies [1].
-
Reagent Preparation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve N -(2,6-dimethoxyphenyl)formamide (2.25 mmol) and anhydrous triethylamine (18.0 mmol) in 15 mL of anhydrous dichloromethane (CH 2 Cl 2 ).
-
Dehydration: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add phosphoryl chloride (POCl 3 , 6.75 mmol) over a period of 15 minutes to prevent thermal runaway.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The disappearance of the highly polar formamide spot and the appearance of a fast-moving, UV-active spot indicates complete conversion.
-
-
Quenching & Extraction: Carefully quench the reaction with saturated aqueous NaHCO 3 (20 mL). Extract the aqueous layer with CH 2 Cl 2 ( 3×15 mL). Dry the combined organic layers over anhydrous MgSO 4 .
-
Isolation: Purify the crude product via flash column chromatography on silica gel using CH 2 Cl 2 as the eluent.
-
Validation Checkpoint: The product is isolated as a yellow solid (Yield: ~77%, mp 101 °C). Free ligand IR (KBr) must show a sharp peak at ~2115 cm −1 .
-
Protocol B: Complexation to Gold(I) and IR Characterization
Formation of the [AuCl(CNR)] complex for spectroscopic benchmarking [2].
-
Complexation: Dissolve [Au(tht)Cl] (tht = tetrahydrothiophene) (1.0 mmol) in 10 mL of degassed CH 2 Cl 2 . Add 2-isocyano-1,3-dimethoxybenzene (1.0 mmol) in a single portion.
-
Stirring: Stir the reaction mixture in the dark at room temperature for 1 to 2 hours.
-
Precipitation: Concentrate the solution under reduced pressure to approximately 2 mL. Slowly layer cold hexanes (10 mL) onto the concentrated solution to induce crystallization.
-
IR Measurement (KBr Pellet):
-
Grind 1–2 mg of the isolated pale-yellow solid with 100 mg of anhydrous, IR-grade KBr in an agate mortar.
-
Press into a translucent pellet using a 10-ton hydraulic press.
-
Record the FT-IR spectrum (4000–400 cm −1 , 4 cm −1 resolution).
-
Validation Checkpoint: Confirm the disappearance of the 2115 cm −1 band and the emergence of a strong, sharp band at ~2212 cm −1 , confirming coordination to the Au(I) center.
-
Step-by-step workflow for synthesis and IR characterization of isocyanide complexes.
Conclusion
For application scientists designing new transition metal catalysts, 2-isocyano-1,3-dimethoxybenzene offers a superior alternative to traditional isocyanides. Its unique combination of heavy steric shielding and dual-mode electronic tunability (evidenced by its distinct IR stretching frequencies in both electron-rich and electron-poor environments) makes it an indispensable tool for stabilizing reactive intermediates and driving complex catalytic cycles.
References
-
Hashmi, A. S. K., Yu, Y., & Rominger, F. (2012). Efficient One-Pot Synthesis of Unsymmetrical Gold(I) N-Heterocyclic Carbene Complexes and Their Use as Catalysts. Organometallics, 31(3), 895-904.[Link]
-
Tang, M.-C., et al. (2017). Triindole-Tris-Alkynyl-Bridged Trinuclear Gold(I) Complexes for Cooperative Supramolecular Self-Assembly and Small-Molecule Solution-Processable Resistive Memories. ACS Applied Materials & Interfaces, 9(5), 4776-4786.[Link]
single-crystal X-ray diffraction of 2-isocyano-1,3-dimethoxybenzene derivatives
Structural Elucidation of 2-Isocyano-1,3-dimethoxybenzene Transition Metal Complexes: A Comparative Guide to Single-Crystal X-Ray Diffraction vs. Alternative Modalities
Introduction
The ligand 2-isocyano-1,3-dimethoxybenzene (also known as 2,6-dimethoxyphenyl isocyanide) is a highly sterically encumbered, electron-rich π -acceptor. In modern organometallic chemistry and drug development, it is frequently utilized to stabilize low-oxidation-state transition metals—particularly Gold(I)—forming complexes with unique catalytic and photophysical properties[1][2].
Determining the exact 3D spatial arrangement of these complexes is a critical analytical challenge. The ortho-methoxy groups exert significant steric shielding, which directly influences catalytic pocket accessibility and supramolecular self-assembly (such as aurophilic Au···Au interactions)[1][2]. To resolve these structural nuances, researchers must select the most robust analytical modality. As a Senior Application Scientist, I have structured this guide to objectively compare Single-Crystal X-Ray Diffraction (SCXRD) against alternative techniques, providing a self-validating experimental protocol for the structural elucidation of these specific isocyanide derivatives.
Comparative Modality Analysis: SCXRD vs. Alternatives
While Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-Ray Diffraction (PXRD) are standard in synthetic workflows, they present critical limitations when analyzing sterically hindered heavy-metal complexes.
-
Multinuclear NMR Spectroscopy: NMR provides excellent time-averaged bulk solution data. However, due to the rapid rotation of the 2,6-dimethoxyphenyl ring in solution, NMR often fails to capture the static steric clashes and non-covalent metal-metal interactions that dictate solid-state behavior and catalytic efficacy[1].
-
Powder X-Ray Diffraction (PXRD): PXRD is highly effective for confirming bulk phase purity. Yet, attempting de novo structural solution of large organometallic isocyanide complexes from powder data is mathematically ill-posed. The severe peak overlap at high diffraction angles prevents the accurate resolution of the methoxy group orientations.
-
Single-Crystal X-Ray Diffraction (SCXRD): SCXRD remains the gold standard. It provides unambiguous atomic coordinates, precise bond lengths, and absolute configuration. For 2-isocyano-1,3-dimethoxybenzene derivatives, SCXRD is the only modality that definitively maps the spatial orientation of the ortho-methoxy oxygen atoms relative to the metal center[1].
Table 1: Performance Comparison of Analytical Modalities for 2-Isocyano-1,3-dimethoxybenzene Complexes
| Modality | Spatial Resolution | Heavy-Metal Interaction Detection | State Analyzed | Primary Limitation |
| SCXRD | < 0.01 Å (Exact) | Direct (e.g., precise Au-Au bond metrics) | Solid (Static) | Requires high-quality single crystals |
| NMR | Time-averaged | Indirect (Chemical shift perturbation) | Solution (Dynamic) | Cannot resolve static solid-state packing |
| PXRD | Low (Peak overlap) | Indirect (Unit cell dimensions) | Solid (Bulk) | De novo structure solution is highly complex |
Diffractometer Source Selection: Mo K α vs. Cu K α
When configuring the SCXRD experiment for transition metal complexes of 2-isocyano-1,3-dimethoxybenzene, the choice of X-ray source is paramount to data integrity.
The Causality of Source Selection: Copper (Cu K α , λ = 1.5418 Å) sources provide high-intensity beams ideal for small, weakly diffracting organic molecules. However, heavy transition metals (like Au, Pt, or Ir) exhibit massive X-ray absorption cross-sections at the Cu K α wavelength. This severe absorption leads to systematic errors in the data, manifesting as distorted thermal ellipsoids and false residual electron density peaks near the metal. Molybdenum (Mo K α , λ = 0.71073 Å) radiation penetrates heavy-metal samples much more effectively, minimizing the absorption coefficient ( μ ) and yielding highly accurate bond metrics for the isocyanide-metal coordination sphere.
Table 2: Quantitative Comparison of X-Ray Sources for Gold(I)-Isocyanide Complexes
| Parameter | Mo K α Microfocus | Cu K α Microfocus |
| Wavelength ( λ ) | 0.71073 Å | 1.54184 Å |
| Typical Absorption ( μ for Au) | ~ 8 - 15 mm −1 (Manageable) | > 40 mm −1 (Severe) |
| Resolution Limit | Excellent (< 0.70 Å) | Good (~ 0.83 Å) |
| Data Quality ( R1 typical) | 0.02 - 0.04 | 0.05 - 0.08 (due to absorption) |
| Optimal Use Case | Heavy transition metal complexes | Purely organic ligands |
Self-Validating Experimental Protocol for SCXRD
To ensure absolute scientific integrity, the following step-by-step methodology for analyzing 2-isocyano-1,3-dimethoxybenzene transition metal complexes is designed as a self-validating system. Each step includes a built-in validation metric to prevent the propagation of errors.
Step 1: Crystal Growth & Selection
-
Procedure: Dissolve the purified complex in a minimal amount of dichloromethane. Layer carefully with a non-polar antisolvent (e.g., hexane or diethyl ether) and allow vapor diffusion at 4 °C over 3–7 days[1][2].
-
Validation Checkpoint: Examine the resulting crystals under a polarized optical microscope. The crystal must exhibit uniform birefringence (extinguishing light uniformly when rotated). Uneven extinction indicates a twinned or cracked crystal, which will severely compromise data integration.
Step 2: Mounting and Cryocooling
-
Procedure: Coat the selected crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a polyimide loop. Immediately transfer the loop to the diffractometer's cold stream, cooling the sample to 100 K.
-
Causality: Cooling to 100 K serves two mechanistic purposes. First, it minimizes the thermal motion (Debye-Waller factors) of the atoms, increasing high-angle diffraction intensity. Second, it freezes out the rotational disorder commonly associated with the flexible ortho-methoxy groups of the 2-isocyano-1,3-dimethoxybenzene ligand, allowing for precise coordinate mapping.
Step 3: Data Collection Strategy
-
Procedure: Utilize a Mo K α microfocus source equipped with a photon-counting pixel detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy. Apply a multi-scan absorption correction (e.g., SADABS).
-
Validation Checkpoint: Evaluate the internal agreement factor ( Rint ) and the signal-to-noise ratio ( I/σ(I) ). A self-validating dataset must yield an Rint<0.05 and maintain I/σ(I)>2 up to a resolution of at least 0.80 Å.
Step 4: Structure Solution and Refinement
-
Procedure: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) to locate the heavy metal and the rigid isocyanide core. Refine the structure using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.
-
Validation Checkpoint: The final structural model is validated by the convergence metrics: R1 should be <0.05 and wR2<0.15 . Crucially, inspect the residual electron density map. The highest unmodeled peak should be <1.5e−/A˚3 and located near the heavy metal (a typical artifact of Fourier truncation), confirming that no solvent molecules or ligand fragments have been missed.
Visualizing the Structural Elucidation Workflow
SCXRD workflow and self-validating checkpoints for structural elucidation.
References
-
Title: Efficient One-Pot Synthesis of Unsymmetrical Gold(I) N-Heterocyclic Carbene Complexes and Their Use as Catalysts Source: Organometallics (ACS Publications) URL: [Link]
-
Title: Triindole-Tris-Alkynyl-Bridged Trinuclear Gold(I) Complexes for Cooperative Supramolecular Self-Assembly and Small-Molecule Solution-Processable Resistive Memories Source: ACS Applied Materials & Interfaces URL: [Link]
Sources
A Comparative Guide to Isocyanide Selection in Ugi Reactions: Cyclohexyl Isocyanide vs. 2-isocyano-1,3-dimethoxybenzene
In the landscape of modern synthetic and medicinal chemistry, the Ugi four-component reaction (U-4CR) stands as a cornerstone for the rapid generation of molecular diversity.[1][2][3] This powerful one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which serve as valuable peptidomimetics and scaffolds for drug discovery.[1][4] The choice of the isocyanide component is a critical decision point, as its inherent steric and electronic properties profoundly influence the reaction's efficiency, scope, and the structural nature of the final product.
This guide provides an in-depth, objective comparison between two archetypal isocyanides: the aliphatic, sterically demanding cyclohexyl isocyanide and the electron-rich aromatic 2-isocyano-1,3-dimethoxybenzene . By examining their performance, mechanistic implications, and strategic applications, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
The Isocyanide: A Linchpin in the Ugi Reaction
The Ugi reaction mechanism proceeds through the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid to form a reactive iminium ion.[2][5][6] The crucial step involving the isocyanide is its nucleophilic attack on this iminium ion, forming a nitrilium intermediate.[6][7] This intermediate is then trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the final stable bis-amide product.[2][5]
The nucleophilicity of the isocyanide's divalent carbon atom is therefore paramount to the reaction's success. This property is directly modulated by the electronic nature of the substituent attached to the isocyano group. Furthermore, the steric bulk of this substituent can influence the rate of approach to the iminium ion and may affect the overall yield and diastereoselectivity in reactions with chiral substrates.[8][9]
Caption: Standard workflow for the Ugi four-component reaction.
Methodology:
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq), the amine (1.0 mmol, 1.0 eq), and the carboxylic acid (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add methanol (2.0 mL) to achieve a reactant concentration of 0.5 M.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes. In many cases, the formation of the imine is rapid.
-
Isocyanide Addition: Add the selected isocyanide (cyclohexyl isocyanide or 2-isocyano-1,3-dimethoxybenzene) (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 24 to 48 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Note: For less reactive isocyanides like 2-isocyano-1,3-dimethoxybenzene, gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylamino amide.
This comparative guide illustrates that the selection of an isocyanide is a nuanced decision with significant consequences for the entire synthetic workflow and the properties of the resulting molecules. While cyclohexyl isocyanide offers reliability and efficiency, 2-isocyano-1,3-dimethoxybenzene provides a gateway to greater structural rigidity and complexity through post-reaction modifications.
References
-
Ugi Four-Component Reactions Using Alternative Reactants. MDPI. [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]
-
Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide. Mechanism of Conversion, Synthesis of Diverse Structures, and Demonstration of Resin Capture. Journal of the American Chemical Society. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. [Link]
-
Enantioselective Ugi and Ugi-azide reactions catalyzed by anionic stereogenic-at-cobalt(III) complexes. Nature. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. [Link]
-
Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. Accounts of Chemical Research. [Link]
-
Cyclohexyl isocyanide - Physico-chemical Properties. ChemBK. [Link]
-
Ugi Reaction. Organic Chemistry Portal. [Link]
-
Finding the Best Proposed Mechanism for Ugi Multi-Component Reaction by DFT Study. Taylor & Francis Online. [Link]
-
Ugi reaction. Wikipedia. [Link]
-
Raising the Diversity of Ugi Reactions Through Selective Alkylations and Allylations of Ugi Adducts. Frontiers in Chemistry. [Link]
-
Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers in Chemistry. [Link]
-
Product Class 7: Isocyanides and Related Compounds. Science of Synthesis. [Link]
-
Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. PMC. [Link]
-
Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction. Beilstein Journal of Organic Chemistry. [Link]
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. [Link]
-
Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
-
Enantioselective Isocyanide-based Multicomponent Reaction with Alkylidene Malonates and Phenols. Organic Letters. [Link]
-
Theoretical aspects of the reactivity of isocyanides in organic chemistry. ResearchGate. [Link]
-
A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry. [Link]
-
Further Components Carboxylic Acid and Amine (Ugi Reaction). Science of Synthesis. [Link]
-
cyclohexyl isocyanide. Organic Syntheses. [Link]
-
“Isocyanide-free” Ugi reactions. ResearchGate. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]
-
The Ugi Multicomponent Reaction: Scope, Stereochemical Considerations and Post-Condensation Modifications. University of Illinois Urbana-Champaign. [Link]
-
Chemistry of the isocyanides and their multicomponent reactions, including their libraries – the initiatives of Ivar Ugi. Arkivoc. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. PMC. [Link]
-
Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ugi reaction - Wikipedia [en.wikipedia.org]
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2-Isocyano-1,3-dimethoxybenzene proper disposal procedures
2-Isocyano-1,3-dimethoxybenzene: Comprehensive Disposal and Destruction Protocol
As a Senior Application Scientist, I frequently encounter laboratories struggling with the safe handling and disposal of isonitriles. 2-Isocyano-1,3-dimethoxybenzene (CAS: 1356412-67-3) is a highly reactive, malodorous, and toxic reagent frequently utilized in multicomponent reactions (such as the Ugi or Passerini reactions) and transition-metal ligand chemistry. Proper disposal cannot be an afterthought; it must be a rigorously designed, self-validating system. Simply pouring this compound into a generic waste carboy is a critical safety violation that risks laboratory evacuation due to its penetrating stench and severe toxicity[1].
This guide provides a field-proven, mechanistic approach to the in-situ destruction of 2-isocyano-1,3-dimethoxybenzene via acid-catalyzed hydrolysis, ensuring complete chemical neutralization prior to final waste handover.
Section 1: Chemical Profiling & Hazard Causality
To safely destroy a chemical, you must first understand its structural vulnerabilities. Isocyanides are generally stable under basic conditions but are highly susceptible to electrophilic attack by Brønsted acids[2].
-
Toxicity & Odor: 2-Isocyano-1,3-dimethoxybenzene carries the GHS hazard codes H301, H311, and H331, indicating it is acutely toxic if swallowed, in contact with skin, or inhaled[1]. The isocyano group can bind to cytochrome c oxidase, disrupting cellular respiration. Furthermore, its notoriously foul odor can cause severe nausea and headaches at sub-toxic concentrations.
-
The Destruction Mechanism: The addition of aqueous hydrochloric acid (HCl) forces the protonation of the terminal isocyanide carbon. Subsequent nucleophilic attack by water yields an intermediate, 2,6-dimethoxyphenylformamide. Under sustained acidic conditions and stirring, this formamide further hydrolyzes into 2,6-dimethoxyaniline and formic acid[3]. This irreversible cleavage eliminates both the acute toxicity and the severe odor.
Acid-catalyzed hydrolysis pathway of 2-Isocyano-1,3-dimethoxybenzene.
Section 2: Pre-Operational Logistics & PPE Requirements
Standard laboratory PPE is insufficient for isocyanide handling. A documented laboratory incident involving an Ugi reaction spill highlighted that standard cotton lab coats rapidly absorb isocyanide/methanol mixtures, leading to severe dermal exposure and systemic toxicity[4].
-
Engineering Controls: All operations must be conducted in a certified Class II Type B2 fume hood with the sash pulled down to the lowest operational level.
-
Dermal Protection: Use multi-polymer or specialized barrier gloves (e.g., Ansell TouchNTuff or equivalent laminate gloves). Standard nitrile provides only temporary splash protection against the methanolic solutions used to solvate the isocyanide[4].
-
Body Protection: Fluid-repellent, non-absorbent lab coats are mandatory to prevent capillary absorption in the event of a spill[4].
Section 3: Quantitative Reagent Requirements
To ensure a self-validating destruction process, stoichiometry must be strictly controlled. We utilize a 10-fold molar excess of acid to drive the hydrolysis equilibrium entirely to the right, ensuring no residual isocyanide remains[5].
Table 1: Stoichiometric Matrix for Isocyanide Destruction (per 10 mmol of Isocyanide)
| Reagent | Function | Quantity / Concentration | Molar Equivalents |
| 2-Isocyano-1,3-dimethoxybenzene | Target Waste | 1.63 g (10 mmol) | 1.0 eq |
| Methanol (or THF) | Co-solvent | 20 mL | N/A |
| Hydrochloric Acid (HCl) | Hydrolysis Catalyst | 50 mL of 2.0 M aqueous | 10.0 eq |
| Sodium Bicarbonate (NaHCO3) | Quenching Agent | As needed (solid or sat. aq.) | Until pH 7-8 |
Section 4: Step-by-Step Destruction Protocol
Note: This protocol is designed as a self-validating system. The disappearance of the characteristic isocyanide odor and Thin Layer Chromatography (TLC) verification serve as internal checkpoints before any waste is transferred.
Step 1: Containment and Solvation
-
Transfer the 2-isocyano-1,3-dimethoxybenzene waste into a wide-mouth Erlenmeyer flask equipped with a magnetic stir bar inside a functioning fume hood.
-
Dissolve the isocyanide in a water-miscible co-solvent (e.g., Methanol) to ensure a homogeneous reaction mixture. Causality: Isocyanides are highly lipophilic. Adding aqueous acid directly to the neat chemical will result in a biphasic mixture, severely retarding the destruction rate and leaving unreacted pockets of toxic material.
Step 2: Acid-Catalyzed Hydrolysis
-
Place the flask in an ice-water bath. Causality: The initial protonation and hydration of the isocyanide is exothermic. Cooling prevents the volatilization of unreacted isocyanide[2].
-
Begin vigorous magnetic stirring.
-
Add 2.0 M HCl dropwise using an addition funnel[5].
-
Once the acid addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.
Step 3: System Validation
-
Odor Check: Carefully waft the air above the flask. The penetrating, foul odor of the isocyanide should be completely replaced by a mild, amine/solvent odor.
-
TLC Verification: Run a TLC plate (e.g., 80:20 Hexanes:Ethyl Acetate). The high-Rf isocyanide spot must be completely absent, replaced by baseline/low-Rf spots corresponding to the intermediate formamide and the final amine product.
Step 4: Neutralization and EHS Handover
-
Once destruction is analytically verified, slowly add saturated aqueous Sodium Bicarbonate (NaHCO3) until the solution reaches a pH of 7-8. Caution: Vigorous CO2 evolution will occur.
-
Transfer the neutralized, odorless mixture to an appropriately labeled aqueous hazardous waste container. Depending on your institution's regulations, this will typically fall under EPA Waste Code D001 (due to the methanol co-solvent)[6].
-
Log the waste transfer with your institution's Environmental Health & Safety (EHS) department.
Step-by-step operational workflow for isocyanide destruction.
By treating the disposal of 2-isocyano-1,3-dimethoxybenzene as a rigorous chemical transformation rather than a mere logistical chore, laboratories can eliminate exposure risks, maintain strict EHS compliance, and foster a culture of deep scientific integrity.
Sources
A Comprehensive Guide to the Safe Handling of 2-Isocyano-1,3-dimethoxybenzene
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Isocyano-1,3-dimethoxybenzene (CAS No. 1356412-67-3). The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and authoritative data.
The isocyano functional group is highly reactive and requires stringent safety measures. This document synthesizes the known hazards of 2-Isocyano-1,3-dimethoxybenzene with best practices for handling related isocyanide and other acutely toxic compounds to provide a comprehensive safety framework.
Hazard Assessment and GHS Classification
2-Isocyano-1,3-dimethoxybenzene is classified with the following hazards[1]:
| Hazard Class | Category | Pictogram | Signal Word | Hazard Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | 3 | GHS06 | Danger | H301 + H311 + H331 |
| Skin Irritation | 2 | GHS07 | Warning | H315 |
| Eye Irritation | 2A | GHS07 | Warning | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H336 |
Expert Interpretation: The GHS classification indicates that this compound is toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation or drowsiness and dizziness. The primary risks are acute toxicity and irritation, necessitating robust engineering controls and personal protective equipment to prevent any route of exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is critical. The following recommendations are based on guidelines for handling highly toxic and irritant chemicals, including isocyanates and isocyanides, which share similar reactivity concerns[2][3].
| Protection Type | Specification | Rationale |
| Respiratory Protection | A full-face respirator with organic vapor and particulate filters (A2P3 or similar rating) is recommended. In cases of potential high exposure or spraying, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.[2] | Due to the acute inhalation toxicity (H331), protecting the respiratory system is paramount. A full-face respirator also provides eye and face protection. |
| Hand Protection | Chemical-resistant gloves are mandatory. Butyl rubber or nitrile gloves are recommended.[3][4] Double-gloving is advised, especially when handling concentrated solutions.[5] | To prevent skin contact and absorption (H311). Standard latex gloves are not suitable as they can be permeable to certain chemicals.[3] |
| Eye and Face Protection | If a full-face respirator is not used, chemical safety goggles and a face shield are essential.[2] | To protect against splashes that can cause serious eye irritation (H319). |
| Body Protection | A chemically resistant lab coat or disposable coveralls should be worn to prevent skin contact.[2][3] | Provides a barrier against accidental spills and contamination of personal clothing. |
Safe Handling Workflow
All work with 2-Isocyano-1,3-dimethoxybenzene must be conducted in a designated area, within a properly functioning chemical fume hood[5][6].
Caption: Workflow for the safe handling of 2-Isocyano-1,3-dimethoxybenzene.
Emergency Procedures: Rapid and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is crucial to mitigate harm[7].
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][8] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15-30 minutes, holding the eyelids open.[6][10][11] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][12] |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, sand, or commercial absorbent.[10][13] Collect the material into a suitable, labeled container for hazardous waste. Do not seal the container tightly initially, as isocyanates (a related class) can react with moisture to produce CO2 gas, leading to pressure buildup.[10][13] |
| Major Spill | Evacuate the laboratory and notify emergency personnel immediately.[13] |
Disposal Plan: Cradle-to-Grave Responsibility
All waste containing 2-Isocyano-1,3-dimethoxybenzene, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Decontamination: For spills, a decontamination solution may be necessary. Common solutions for isocyanates, which may be applicable, include a mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water, or a 3-8% ammonia solution with detergent and water.[13][14]
-
Container Management: For spill cleanup waste, do not seal the container tightly at first to allow for the potential off-gassing of CO2 if moisture is present.[10][13] Store the waste container in a well-ventilated area.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal contractor, following all federal, state, and local regulations.[13]
By adhering to these stringent safety protocols, you can effectively mitigate the risks associated with handling 2-Isocyano-1,3-dimethoxybenzene, ensuring a safe and productive research environment.
References
-
NextSDS. 2-isocyano-1,3-dimethoxybenzene — Chemical Substance Information. [Link]
-
Occupational Safety and Health Administration. Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques. [Link]
-
Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). [Link]
-
NextSDS. 2-isocyanato-1,3-dimethoxybenzene — Chemical Substance Information. [Link]
-
Commodious. Isocyanate Risk Assessment: Essential Control Measures. [Link]
-
Sysco Environmental. What PPE is required when working with isocyanates?. [Link]
-
Canada.ca. Isocyanates: Control measures guideline. [Link]
-
BCA. Safe Use of Di-Isocyanates. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
